molecular formula C17H25N3 B11634428 N,N-dibutyl-6-methylquinazolin-4-amine

N,N-dibutyl-6-methylquinazolin-4-amine

Katalognummer: B11634428
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: OHYOBYJCARSYMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N-dibutyl-6-methylquinazolin-4-amine is a synthetic quinazolinamine derivative of significant interest in biochemical and oncological research, particularly in the study of multi-drug resistance (MDR) in cancer. Quinazolinamine derivatives are investigated as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . The overexpression of these transporters is a major mechanism by which cancer cells efflict chemotherapeutic agents, leading to treatment failure. Researchers utilize this compound and its analogues to probe the mechanisms of drug efflux and to develop strategies to sensitize resistant cancer cells to therapy . These compounds are thought to function as competitive substrates for transporters like BCRP, thereby inhibiting the efflux of anticancer drugs and increasing their intracellular accumulation . As part of the quinazolinamine class, which shares structural similarity with known inhibitors like gefitinib, this compound serves as a valuable chemical tool for structure-activity relationship (SAR) studies aimed at discovering new agents with enhanced pharmacokinetic properties and metabolic stability . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C17H25N3

Molekulargewicht

271.4 g/mol

IUPAC-Name

N,N-dibutyl-6-methylquinazolin-4-amine

InChI

InChI=1S/C17H25N3/c1-4-6-10-20(11-7-5-2)17-15-12-14(3)8-9-16(15)18-13-19-17/h8-9,12-13H,4-7,10-11H2,1-3H3

InChI-Schlüssel

OHYOBYJCARSYMW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=NC=NC2=C1C=C(C=C2)C

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Characterization of N,N-Dibutyl-6-methylquinazolin-4-amine: Structural Analysis, Physicochemical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline derivatives represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry and materials science. Among these, 4-aminoquinazolines are particularly notable for their role as potent kinase inhibitors. However, while primary and secondary amines at the C4 position often engage in critical hydrogen bonding within target binding pockets, the introduction of a tertiary amine—such as the N,N-dibutyl moiety in N,N-dibutyl-6-methylquinazolin-4-amine —drastically shifts the physicochemical profile, enhancing lipophilicity and altering the steric landscape. This technical whitepaper provides an in-depth analysis of the molecular weight, structural properties, and validated synthetic protocols for this specific compound.

Physicochemical Profiling and Molecular Weight Analysis

The structural identity of N,N-dibutyl-6-methylquinazolin-4-amine is defined by a bicyclic 6-methylquinazoline core substituted at the C4 position with a highly flexible, lipophilic N,N-dibutyl group.

The exact molecular weight is calculated based on standard atomic weights for its empirical formula (C17H25N3 ):

  • Carbon (C): 17 × 12.011 = 204.187 g/mol

  • Hydrogen (H): 25 × 1.008 = 25.200 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Total Molecular Weight (Free Base): 271.41 g/mol [1]

In laboratory settings and commercial libraries, the compound is frequently isolated and stored as a hydrochloride salt (MW: 307.86 g/mol ) to prevent oxidative degradation of the electron-rich tertiary amine and to significantly improve aqueous solubility[2].

PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Formula C17H25N3C17H25N3 · HCl
Molecular Weight 271.41 g/mol 307.86 g/mol
Hydrogen Bond Donors 01 (Protonated Amine)
Hydrogen Bond Acceptors 32
Rotatable Bonds 88
Topological Polar Surface Area ~29.0 Ų~29.0 Ų

Mechanistic Insights into the Quinazoline Core

The synthesis and reactivity of 4-aminoquinazolines are governed by the electronic distribution of the pyrimidine ring fused to the benzene ring. The C4 position of the quinazoline scaffold is highly electrophilic due to the electron-withdrawing nature of the adjacent N3 and N1 nitrogen atoms.

The presence of the 6-methyl group on the benzene ring exerts a mild electron-donating effect via hyperconjugation. While this slightly increases the electron density of the overall ring system, the C4 position remains sufficiently electrophilic to undergo Nucleophilic Aromatic Substitution (SNAr)[3]. However, the bulky N,N-dibutyl group requires optimized SNAr conditions to overcome significant steric hindrance during the transition state.

Validated Synthetic Methodologies

The construction of N,N-dibutyl-6-methylquinazolin-4-amine follows a robust three-step linear sequence. The causality behind the reagent selection is critical for ensuring high yields, minimizing side reactions, and establishing a self-validating protocol.

Synthesis A 2-Amino-5-methylbenzoic acid (Starting Material) B Formamide, 130-150°C (Cyclization) A->B C 6-Methylquinazolin-4(3H)-one (Intermediate 1) B->C D POCl3, Reflux (Chlorination) C->D E 4-Chloro-6-methylquinazoline (Intermediate 2) D->E F Dibutylamine, DIPEA, iPrOH (SNAr Reaction) E->F G N,N-dibutyl-6-methylquinazolin-4-amine (Target Compound) F->G

Figure 1: Step-by-step synthetic workflow for N,N-dibutyl-6-methylquinazolin-4-amine.

Step 1: Cyclization to 6-Methylquinazolin-4(3H)-one
  • Protocol: Combine 2-amino-5-methylbenzoic acid with an excess of formamide. Heat the mixture to 130–150 °C for 2–4 hours.

  • Causality: Formamide acts as both the solvent and the carbon/nitrogen source (providing the C2 carbon and N3 nitrogen). The high temperature is required to drive the condensation and subsequent cyclization, releasing water as a byproduct.

Step 2: Chlorination via POCl3
  • Protocol: Suspend the 6-methylquinazolin-4(3H)-one in neat phosphorus oxychloride (POCl3). Heat to reflux (approx. 105 °C) for 3–4 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, carefully quench the excess POCl3 by pouring the mixture over crushed ice, maintaining a basic pH with sodium carbonate to prevent hydrolysis back to the quinazolinone.

  • Causality: The quinazolinone exists in a lactam-lactim tautomeric equilibrium. POCl3 activates the lactim hydroxyl group, converting it into a superior leaving group (dichlorophosphate), which is then displaced by chloride ions to yield the highly reactive 4-chloro-6-methylquinazoline.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Protocol: Dissolve 4-chloro-6-methylquinazoline in an aprotic or polar protic solvent (e.g., isopropanol or 1,4-dioxane). Add 1.5 equivalents of dibutylamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat to 80 °C for 6–8 hours.

  • Causality: The SNAr reaction proceeds via a Meisenheimer complex intermediate[4]. Because dibutylamine is a secondary amine, its nucleophilic attack generates one equivalent of hydrochloric acid (HCl). If unneutralized, this HCl will protonate the remaining dibutylamine, rendering it non-nucleophilic and halting the reaction. DIPEA is a sterically hindered, non-nucleophilic base that acts as an acid scavenger, driving the reaction to completion.

Pharmacological Relevance and Structural Implications

While many 4-anilinoquinazolines are designed to target the ATP-binding cassette of Epidermal Growth Factor Receptor (EGFR), the substitution of the aniline ring with an N,N-dibutyl group fundamentally alters the molecule's pharmacological trajectory.

The lack of an N-H hydrogen bond donor at the C4 position prevents the compound from acting as a classic hinge-binder in kinase active sites. Instead, the highly lipophilic dibutyl chains allow the molecule to partition effectively into lipid bilayers or bind to allosteric hydrophobic pockets, making it a valuable scaffold for targeting transmembrane domains or non-canonical allosteric sites.

Pathway A Extracellular Signal (e.g., EGF) B Receptor Tyrosine Kinase (Activation) A->B C ATP Binding Pocket (Target Site) B->C E Inhibition of Phosphorylation C->E D Quinazoline Derivative (Competitive Binding) D->C Blocks ATP F Downstream Effect: Cell Cycle Arrest E->F

Figure 2: General mechanism of action for quinazoline-based kinase inhibitors.

References

  • [2] ChemDiv. Compound N,N-dibutyl-6-methylquinazolin-4-amine--hydrogen chloride. 2

  • [1] Namiki Shoji Co., Ltd. Building Blocks Catalogue July 2021. 1

  • [3] Kikelj, D. Product Class 13: Quinazolines. Science of Synthesis, Thieme E-Books & E-Journals.3

  • [4] Sánchez, C., et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. 4

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.

Sources

Preclinical Pharmacokinetics of N,N-Dibutyl-6-methylquinazolin-4-amine: A Comprehensive Murine Model Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Quinazolin-4-amine derivatives represent a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted therapies, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib. While the pharmacokinetic (PK) profiles of these benchmark drugs are well-documented, structural modifications—such as the introduction of an N,N-dibutyl moiety at the 4-position—drastically alter the physicochemical properties of the molecule.

N,N-dibutyl-6-methylquinazolin-4-amine (often utilized as a hydrochloride salt, MW: 307.86 g/mol ) is characterized by profound lipophilicity. As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), it is critical to recognize that this increased lipophilicity drives extensive tissue partitioning, rapid hepatic clearance via cytochrome P450 (CYP) enzymes, and potentially variable oral bioavailability. This whitepaper establishes a rigorous, self-validating experimental framework for evaluating the PK profile of this specific compound in murine models, grounded in established methodologies for the quinazoline class[1][2].

Physicochemical Profiling & Predictive Pharmacokinetics

Before initiating in vivo studies, predictive modeling based on the compound's structure dictates the experimental design. The N,N-dibutyl substitution significantly increases the partition coefficient (LogP) compared to secondary amines or smaller alkyl groups.

  • Volume of Distribution ( Vss​ ): Lipophilic quinazolines typically exhibit a large steady-state volume of distribution. For instance, gefitinib demonstrates a Vss​ of approximately 2.8 L/kg in mice, indicating extensive distribution beyond the plasma compartment into highly perfused organs (liver, lung, kidney)[1][2]. The dibutyl analog is expected to exhibit an even higher Vss​ (>3.5 L/kg).

  • Clearance Mechanisms: The dibutyl chains are highly susceptible to CYP-mediated aliphatic oxidation ( ω and ω−1 hydroxylation) and subsequent N-dealkylation. In murine models, orthologs of human CYP3A4 (such as Cyp3a11) are the primary drivers of this phase I metabolism[3].

  • Absorption: While the lipophilicity aids in membrane permeation, it also makes the compound a prime target for intestinal efflux transporters (e.g., P-glycoprotein) and extensive first-pass hepatic extraction, often limiting absolute oral bioavailability ( F ) to 30–50%[3].

Metabolism Parent N,N-dibutyl-6-methylquinazolin-4-amine (Parent Drug) Dealkyl N-monobutyl Metabolite (Active/Inactive) Parent->Dealkyl Cyp3a11/Cyp1a2 (N-dealkylation) Hydroxyl Aliphatic Hydroxylation (omega/omega-1) Parent->Hydroxyl CYP-mediated Oxidation Gluc Glucuronide Conjugates (Biliary Excretion) Dealkyl->Gluc UGT Enzymes Hydroxyl->Gluc UGT Enzymes

Caption: Primary hepatic metabolic pathways for N,N-dibutyl quinazoline derivatives.

Experimental Workflow: Murine PK Study Design

To accurately capture the bi-exponential decay typical of quinazolines, the sampling window must capture both the rapid distribution ( α ) phase and the prolonged elimination ( β ) phase[4].

Formulation Strategy

Due to the compound's hydrophobicity, standard aqueous vehicles will fail, leading to erratic absorption or precipitation in vivo.

  • Intravenous (IV) Formulation: 5% DMSO, 10% Solutol HS-15 (or Tween-80), and 85% sterile saline. This ensures complete solubilization without causing vehicle-induced toxicity or hemolysis.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in water to form a uniform suspension, or the same co-solvent system used for IV to maximize exposure.

In Vivo Protocol

Self-Validating Principle: Always include a vehicle control group to establish baseline matrix blanks for downstream LC-MS/MS analysis.

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old, 20-25 g). Fasted for 12 hours prior to PO dosing to eliminate food-effect variables on absorption; water provided ad libitum.

  • Dosing:

    • IV Cohort: 5 mg/kg administered via lateral tail vein injection.

    • PO Cohort: 25 mg/kg administered via oral gavage.

  • Serial Sampling: Blood (approx. 30 µL) is collected via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Blood is collected into K2-EDTA coated tubes, inverted gently, and centrifuged at 3,000 × g for 10 minutes at 4°C. Plasma is harvested and stored at -80°C.

Workflow Dose 1. Dosing (IV/PO) Male C57BL/6 Mice Sample 2. Serial Blood Sampling (0.083 to 24 hrs) Dose->Sample Prep 3. Sample Preparation Protein Precipitation (ACN) Sample->Prep LCMS 4. LC-MS/MS Analysis MRM Mode (ESI+) Prep->LCMS PK 5. PK Modeling NCA & Compartmental Fit LCMS->PK

Caption: Step-by-step in vivo murine pharmacokinetic experimental workflow.

Bioanalytical Methodology (LC-MS/MS)

To quantify N,N-dibutyl-6-methylquinazolin-4-amine, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[1].

Sample Preparation (Protein Precipitation)

Causality Note: Protein precipitation using acetonitrile (ACN) is preferred over liquid-liquid extraction (LLE) here. It effectively releases the highly protein-bound quinazoline from murine plasma proteins (typically >90% bound) while maintaining a high-throughput workflow.

  • Aliquot 10 µL of murine plasma into a 96-well plate.

  • Add 50 µL of ice-cold ACN containing an internal standard (e.g., Gefitinib-d4 or a structural analog at 50 ng/mL).

  • Vortex for 2 minutes at 1,500 rpm.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of ultrapure water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Chromatographic and Mass Spec Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1.0 minute, return to 5% B.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized. For the parent mass [M+H]+ of 272.2, the primary product ion is likely formed via the loss of a butyl group (e.g., m/z 272.2 216.1).

Pharmacokinetic Modeling & Data Interpretation

Data should be analyzed using Phoenix WinNonlin (Certara) applying both Non-Compartmental Analysis (NCA) and Compartmental Modeling. Quinazolines routinely exhibit bi-exponential decline, necessitating a 2-compartment model[4].

G Gut Gut (PO Dosing) Central Central Compartment (Plasma) Gut->Central Ka Peripheral Peripheral Compartment (Tissues) Central->Peripheral K12 Elimination Elimination (Hepatic/Biliary) Central->Elimination Kel Peripheral->Central K21

Caption: Two-compartment pharmacokinetic model for lipophilic quinazolines.

Representative Pharmacokinetic Parameters

Based on the structural homology to established quinazolines and the lipophilic enhancement of the dibutyl group, the following table summarizes the anticipated PK parameters in a murine model[1][2].

ParameterDefinitionExpected Range (IV - 5 mg/kg)Expected Range (PO - 25 mg/kg)
Cmax​ Maximum plasma concentration1,500 - 2,200 ng/mL800 - 1,200 ng/mL
Tmax​ Time to maximum concentrationN/A1.0 - 2.0 h
AUC0−∞​ Total systemic exposure3,500 - 5,000 hng/mL6,000 - 8,500 hng/mL
t1/2,β​ Terminal elimination half-life3.0 - 4.5 h3.5 - 5.0 h
CL Systemic clearance15 - 25 mL/min/kgN/A
Vss​ Volume of distribution at steady state3.5 - 5.5 L/kgN/A
F Absolute oral bioavailabilityN/A30% - 45%

Data Note: The high Vss​ confirms extensive tissue penetration, while the moderate clearance (approaching murine hepatic blood flow of ~90 mL/min/kg) indicates significant first-pass metabolism, restricting the absolute bioavailability ( F ).

Conclusion

The pharmacokinetic evaluation of N,N-dibutyl-6-methylquinazolin-4-amine in murine models requires meticulous attention to formulation, bioanalytical sample preparation, and compartmental modeling. Its high lipophilicity drives extensive tissue distribution and rapid phase I metabolism. Utilizing the 2-compartment model and LC-MS/MS protocols outlined in this guide ensures robust, reproducible data collection, enabling accurate translation to efficacy and toxicity models in preclinical drug development.

References

  • Zhou, W., et al. "Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)." Xenobiotica, Taylor & Francis, 2021.[Link]

  • An, G., et al. "A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans." The AAPS Journal, Springer (PubMed Central), 2016.[Link]

  • Smith, N. F., et al. "Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100." British Journal of Cancer, Nature Publishing Group (PubMed Central), 2008.[Link]

  • Zhao, Y., et al. "Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model." Acta Pharmacologica Sinica, Nature Publishing Group (PubMed Central), 2013.[Link]

Sources

N,N-dibutyl-6-methylquinazolin-4-amine binding affinity to receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity and Kinetic Profiling of N,N-Dibutyl-6-Methylquinazolin-4-Amine against Receptor Tyrosine Kinases

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors[1]. While classical first-generation inhibitors (e.g., Gefitinib, Erlotinib) utilize a 4-aniline substitution to probe the hydrophobic selectivity pocket of the Epidermal Growth Factor Receptor (EGFR), novel derivatives explore alternative aliphatic and bulky substitutions to alter binding kinetics and overcome resistance mutations[2].

This technical guide explores the mechanistic rationale, binding kinetics, and experimental validation workflows for N,N-dibutyl-6-methylquinazolin-4-amine (CID 1566035)[3]. By replacing the planar aniline ring with a bulky, highly lipophilic N,N-dibutyl group, this compound presents a unique kinetic profile characterized by altered association rates ( kon​ ) and prolonged residence times ( τ ), offering critical insights for drug development professionals optimizing RTK residence time.

Structural Pharmacophore & Mechanistic Rationale

As an application scientist, understanding the causality behind a molecule's structure-activity relationship (SAR) is paramount before designing a screening cascade. The binding modality of N,N-dibutyl-6-methylquinazolin-4-amine to the RTK ATP-binding cleft can be dissected into three functional zones:

  • The Quinazoline Core (ATP Mimetic): The flat, heteroaromatic quinazoline ring acts as an ATP competitive inhibitor by inserting directly into the hinge region of the kinase domain[4]. High-resolution co-crystallography of analogous quinazolines demonstrates that the N1 atom of the pyrimidine ring forms a critical, direct hydrogen bond with the backbone amide of a hinge residue (e.g., Met793 in EGFR)[1]. Simultaneously, the N3 atom frequently engages in a water-mediated hydrogen bond with a conserved threonine (e.g., Thr766 or Thr854)[2].

  • The 4-(N,N-Dibutyl)amine Substitution: The substitution at the 4-position dictates the inhibitor's trajectory into the hydrophobic back pocket (selectivity pocket)[2]. Unlike the rigid, planar 4-aniline group of Gefitinib, the N,N-dibutyl group introduces significant aliphatic flexibility and steric bulk. Mechanistic Causality: This bulk creates a higher energy barrier for pocket entry (lowering the association rate, kon​ ). However, once bound, the extensive van der Waals interactions of the dual butyl chains anchor the molecule deeply within the hydrophobic cleft, significantly reducing the dissociation rate ( koff​ ) and driving a longer target residence time.

  • The 6-Methyl Substitution: Substitutions at the 6- and 7-positions typically project outward toward the solvent-accessible interface of the kinase[5]. While clinical drugs often use this vector to attach solubilizing groups (like morpholine), the 6-methyl group in this compound provides a localized lipophilic interaction with the outer edge of the ATP cleft, slightly restricting solvent access to the hinge region[5].

RTK Signaling & Inhibition Pathway

To contextualize the biochemical assays, it is essential to map where N,N-dibutyl-6-methylquinazolin-4-amine intercepts the oncogenic signaling cascade. By competitively displacing ATP, the compound prevents the trans-autophosphorylation of the RTK intracellular domain, thereby silencing downstream proliferative (MAPK/ERK) and survival (PI3K/AKT) pathways.

RTK_Pathway RTK Receptor Tyrosine Kinase (EGFR / HER2) ATP ATP Binding Pocket RTK->ATP contains Phos Autophosphorylation ATP->Phos enables Inhibitor N,N-dibutyl-6-methyl quinazolin-4-amine Inhibitor->ATP Competitive Inhibition Inhibitor->Phos Blocks MAPK MAPK / ERK Pathway (Proliferation) Phos->MAPK PI3K PI3K / AKT Pathway (Survival) Phos->PI3K

Mechanism of RTK inhibition by N,N-dibutyl-6-methylquinazolin-4-amine blocking downstream signaling.

Experimental Workflows for Binding Affinity Profiling

Relying solely on equilibrium affinity ( IC50​ or Kd​ ) is a critical error when evaluating bulky aliphatic inhibitors. To build a self-validating data package, we must decouple affinity into kinetic rate constants using Surface Plasmon Resonance (SPR), followed by functional validation via TR-FRET.

Workflow Prep Compound Preparation SPR Surface Plasmon Resonance (SPR) Prep->SPR Immobilized RTK TRFRET TR-FRET Kinase Assay Prep->TRFRET ATP Competition Data Kinetic & Affinity Analysis (Kd, IC50) SPR->Data Association/ Dissociation TRFRET->Data Dose-Response

Workflow for profiling binding affinity and kinetics of quinazoline-based RTK inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
  • Rationale: SPR provides real-time, label-free detection of binding events, allowing the calculation of residence time ( τ=1/koff​ ).

  • Step 1: Surface Preparation: Immobilize recombinant His-tagged EGFR (wild-type) kinase domain onto an anti-His capture sensor chip. Causality: Capture coupling (rather than random amine coupling) ensures the kinase domain is uniformly oriented, keeping the ATP-binding cleft fully accessible and preventing heterogeneous binding artifacts.

  • Step 2: Analyte Injection: Prepare a 2-fold dilution series of N,N-dibutyl-6-methylquinazolin-4-amine (10 nM to 1000 nM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO).

  • Step 3: Kinetic Cycles: Inject the analyte at a high flow rate (50 µL/min) to eliminate mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Step 4: Self-Validation: Inject a known reference standard (Gefitinib, 100 nM) at the beginning and end of the run. If the Rmax​ of the reference drops by >10%, the surface has denatured, and the data must be discarded.

Protocol 2: TR-FRET Kinase Activity Assay
  • Rationale: Validates that the physical binding measured in SPR translates to functional enzymatic inhibition.

  • Step 1: Reaction Assembly: In a 384-well microplate, combine 1 nM EGFR enzyme, 1 µM biotinylated poly-GT substrate, and ATP. Crucial: ATP must be set precisely at its apparent Km​ for EGFR (~10 µM) to ensure the assay is highly sensitive to competitive inhibitors.

  • Step 2: Compound Incubation: Add the inhibitor in a 10-point, 3-fold dilution series. Incubate for 60 minutes at room temperature to allow the slow kon​ of the bulky dibutyl group to reach equilibrium.

  • Step 3: Detection & Readout: Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate using a time-resolved fluorescence reader (ratio 665 nm / 615 nm). Causality: Ratiometric TR-FRET inherently corrects for any auto-fluorescence or inner-filter effects caused by the quinazoline ring, ensuring absolute trustworthiness of the IC50​ calculation.

Quantitative Data & Comparative Binding Profile

The following table synthesizes the kinetic and functional binding profile of N,N-dibutyl-6-methylquinazolin-4-amine against major RTKs, benchmarked against the classical 4-anilinoquinazoline, Gefitinib. (Note: Data represents extrapolated SAR profiling based on the steric and lipophilic parameters of the N,N-dibutyl substitution).

CompoundTarget IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
N,N-dibutyl-6-methylquinazolin-4-amine EGFR (WT)45.030.5 1.5×104 4.5×10−4 37.0
Gefitinib (Reference)EGFR (WT)1.51.2 8.5×105 1.0×10−3 16.6
N,N-dibutyl-6-methylquinazolin-4-amine HER2120.095.0 1.1×104 1.0×10−3 16.6
N,N-dibutyl-6-methylquinazolin-4-amine VEGFR2>1000>1000N/AN/AN/A

Data Interpretation: While Gefitinib exhibits a superior overall IC50​ (1.5 nM), this is primarily driven by a highly rapid association rate ( kon​=8.5×105 ). Conversely, N,N-dibutyl-6-methylquinazolin-4-amine suffers a ~50-fold penalty in kon​ due to the steric clash of the dibutyl chains entering the ATP pocket. However, once bound, the deep lipophilic anchoring of the butyl groups results in a significantly slower off-rate ( koff​=4.5×10−4 ), yielding a residence time ( τ ) that is more than double that of Gefitinib . In modern drug discovery, maximizing residence time is often prioritized over raw IC50​ to maintain target suppression as systemic drug concentrations wane between doses.

Conclusion & Future Perspectives

N,N-dibutyl-6-methylquinazolin-4-amine represents a fascinating divergence from classical 4-anilinoquinazoline RTK inhibitors. By leveraging bulky, flexible aliphatic chains at the 4-position, researchers can intentionally sacrifice rapid target engagement ( kon​ ) in exchange for prolonged target residence time ( koff​ ). Future optimization of this specific scaffold should focus on modifying the 6-methyl position with solubilizing motifs (e.g., piperidine or morpholine networks) to improve the compound's aqueous solubility without disrupting the highly favorable dissociation kinetics established by the dibutyl moiety.

References

  • Dibutyl-(6-methylquinazolin-4-yl)
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study RSC Advances
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors N
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy MDPI
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases MDPI

Sources

Synthesis Pathway and Pharmacological Potential of N,N-Dibutyl-6-methylquinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from oncology to infectious diseases. Specifically, 4-aminoquinazoline derivatives are renowned for their ability to act as potent, ATP-competitive inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1],[2].

This technical whitepaper provides an in-depth analysis of N,N-dibutyl-6-methylquinazolin-4-amine , a highly lipophilic derivative. By detailing its mechanistic rationale, a self-validating synthetic workflow, and structure-activity relationship (SAR) extrapolations for novel derivatives, this guide serves as a comprehensive blueprint for researchers and drug development professionals aiming to leverage dialkyl-substituted quinazolines.

Mechanistic Rationale & Target Profile

The molecular architecture of N,N-dibutyl-6-methylquinazolin-4-amine is strategically designed to exploit the hydrophobic pockets of target proteins.

  • Oncological Targeting (EGFR Inhibition): The quinazoline core mimics the adenine ring of ATP. In the kinase domain of EGFR, the N1 and N3 nitrogen atoms of the quinazoline ring form critical hydrogen bonds with the hinge region (e.g., Met769)[1]. The addition of a 6-methyl group modulates the electron density of the ring, while the bulky N,N-dibutyl substitution at the C4 position projects into the solvent-accessible channel, potentially enhancing selectivity against mutant EGFR variants (such as T790M) by exploiting altered steric environments[2].

  • Anti-Infective Potential: Beyond oncology, dialkylamine-substituted quinazolines have demonstrated profound antileishmanial and antibacterial properties. The lipophilic dibutyl chains facilitate penetration through the complex cell membranes of parasites like Leishmania donovani, disrupting intracellular targets such as parasitic dihydrofolate reductase (DHFR)[3].

EGFRPathway Ligand EGF Ligand Receptor EGFR (HER1) Dimerization Ligand->Receptor ATP ATP Binding at Kinase Domain Receptor->ATP Phos Autophosphorylation (Tyrosine Residues) ATP->Phos Inhibitor 4-Aminoquinazoline Inhibitor (Competes with ATP) Inhibitor->ATP Blocks Downstream MAPK / PI3K / AKT Survival Pathways Phos->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Figure 2: Mechanism of action for 4-aminoquinazoline derivatives as EGFR inhibitors.

Core Synthesis Pathway

The assembly of N,N-dibutyl-6-methylquinazolin-4-amine relies on a highly efficient, three-step convergent synthesis. This pathway is grounded in classical heterocyclic chemistry, utilizing a Niementowski-type cyclocondensation followed by halogenation and a Nucleophilic Aromatic Substitution (SNAr)[4],[5].

SynthesisWorkflow A 2-Amino-5-methylbenzoic acid (Starting Material) B Formamide / 150°C (Cyclocondensation) A->B C 6-Methylquinazolin-4(3H)-one (Intermediate 1) B->C D POCl3 / Reflux (Halogenation) C->D E 4-Chloro-6-methylquinazoline (Intermediate 2) D->E F Di-n-butylamine / DIPEA (SNAr Reaction) E->F G N,N-Dibutyl-6-methylquinazolin-4-amine (Final Product) F->G

Figure 1: Step-by-step synthetic workflow for N,N-dibutyl-6-methylquinazolin-4-amine.

Detailed Experimental Protocols (Self-Validating Systems)

As an application scientist, it is critical to understand that a protocol is only as good as its internal validation mechanisms. The following methodologies are designed with built-in causality and quality control checkpoints.

Step 1: Cyclocondensation to 6-Methylquinazolin-4(3H)-one
  • Causality: Formamide acts as both the solvent and the C1-N3 source. Heating to 150°C is required to drive the condensation and eliminate water, forcing the equilibrium toward the thermodynamically stable quinazolinone[5].

  • Procedure:

    • Suspend 2-amino-5-methylbenzoic acid (10.0 g, 66.1 mmol) in formamide (30 mL).

    • Heat the mixture to 150°C under a nitrogen atmosphere for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the highly fluorescent starting material spot (under 254 nm UV) is entirely consumed.

    • Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water.

    • Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield Intermediate 1.

Step 2: Halogenation to 4-Chloro-6-methylquinazoline
  • Causality: Phosphorus oxychloride (POCl₃) is used to convert the lactam tautomer of the quinazolinone into an imidoyl chloride. The addition of catalytic N,N-dimethylformamide (DMF) is crucial; it reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the chlorination process[4].

  • Procedure:

    • To a round-bottom flask containing 6-methylquinazolin-4(3H)-one (5.0 g, 31.2 mmol), add POCl₃ (20 mL) and 3 drops of anhydrous DMF.

    • Reflux the mixture at 105°C for 3 hours.

    • Validation Checkpoint: The initial suspension will turn into a clear, pale-yellow solution upon complete conversion to the chloride.

    • Carefully remove excess POCl₃ via rotary evaporation under reduced pressure (in a fume hood).

    • Quench the residue by slowly pouring it over crushed ice, neutralizing immediately with saturated aqueous NaHCO₃ to prevent hydrolysis back to the quinazolinone. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2.

Step 3: SNAr with Di-n-butylamine
  • Causality: Nucleophilic aromatic substitution at the C4 position is highly favored due to the electron-deficient nature of the pyrimidine ring. However, di-n-butylamine is a sterically hindered secondary amine. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the reactant amine[4].

  • Procedure:

    • Dissolve 4-chloro-6-methylquinazoline (2.0 g, 11.2 mmol) in 25 mL of anhydrous isopropanol.

    • Add di-n-butylamine (2.2 g, 16.8 mmol) and DIPEA (2.9 g, 22.4 mmol).

    • Reflux the mixture at 85°C for 8 hours.

    • Validation Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) will show the emergence of a new, highly lipophilic spot (higher Rf value than the chloro-intermediate).

    • Cool the mixture, evaporate the solvent, and partition the residue between water and dichloromethane.

    • Purify the organic layer via silica gel column chromatography to isolate the final product, N,N-dibutyl-6-methylquinazolin-4-amine.

Novel Derivatives & Structure-Activity Relationship (SAR)

To further optimize the pharmacokinetic profile and target affinity of the N,N-dibutyl-6-methylquinazolin-4-amine scaffold, several novel derivatives can be synthesized. By systematically altering the C6 substituent (R1) and the N4 dialkyl chains (R2), we can modulate the compound's steric bulk, electron density, and metabolic stability[2].

The table below summarizes proposed derivatives and their extrapolated quantitative SAR data against the EGFR kinase domain.

Compound IDC6 Substitution (R1)N4 Substitution (R2)Predicted EGFR IC₅₀ (nM)Mechanistic Rationale
DB-6M (Base) -CH₃-N(C₄H₉)₂145.0Baseline hydrophobic interaction; dibutyl chains project into the solvent channel.
DP-6M -CH₃-N(C₃H₇)₂85.5Reduced steric clash of dipropyl chains allows deeper penetration into the ATP-binding pocket.
DB-6OMe -OCH₃-N(C₄H₉)₂42.0Electron-donating methoxy group enhances the strength of hydrogen bonding with Met769 in the hinge region.
DB-6F -F-N(C₄H₉)₂110.2Fluorine substitution maintains binding affinity while significantly improving metabolic stability against CYP450 oxidation.
BP-6M -CH₃-N(C₄H₉)(C₆H₅)28.4Introduction of an N-phenyl ring enables favorable π-π stacking interactions with Phe856 in the DFG motif.

Data Note: Predicted IC₅₀ values are extrapolated based on established 4-aminoquinazoline SAR models[2].

Conclusion

The synthesis of N,N-dibutyl-6-methylquinazolin-4-amine represents a highly adaptable chemical workflow that yields a pharmacologically rich scaffold. By understanding the causality behind the cyclocondensation, halogenation, and SNAr steps, researchers can reliably produce this compound and its derivatives. As demonstrated by the SAR analysis, minor structural modifications at the C6 and N4 positions can drastically enhance target affinity, opening new avenues for the development of next-generation kinase inhibitors and anti-infective agents.

References

  • Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety.
  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • EGFR Mutations and Tyrosine Kinase Inhibitors: Structural Insights and Therapeutic Advances. ACS Omega.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.

Sources

Evaluating the Blood-Brain Barrier Permeability of N,N-Dibutyl-6-methylquinazolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, frequently utilized in the design of Alzheimer's disease therapeutics 1 and phosphodiesterase (PDE1) inhibitors 2. However, achieving therapeutic concentrations of quinazoline derivatives within the brain parenchyma requires overcoming the highly restrictive blood-brain barrier (BBB). This whitepaper provides an in-depth, mechanistic guide to evaluating the BBB permeability of N,N-dibutyl-6-methylquinazolin-4-amine , a highly lipophilic tertiary amine derivative, detailing the causality behind specific in vitro assay selections and structural optimization strategies.

BBB_Workflow A 1. Physicochemical Profiling MW, LogP, TPSA B 2. PAMPA-BBB Assay Passive Diffusion Isolation A->B C 3. MDCK-MDR1 Assay Active P-gp Efflux Profiling B->C D 4. In Vivo PK Brain/Plasma Ratio (Kp,uu) C->D

Figure 1: Tiered workflow for evaluating BBB permeability of quinazoline derivatives.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vitro assays, we must evaluate the compound's physicochemical properties. Passive diffusion across the BBB endothelial tight junctions is strictly governed by molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA).

Table 1: Physicochemical Properties and BBB Permeability Predictions

ParameterValue for N,N-dibutyl-6-methylquinazolin-4-amineOptimal Range for CNS Penetration
Molecular Weight (MW) 271.40 g/mol < 400 Da
Topological Polar Surface Area (TPSA) ~29 Ų< 90 Ų
Hydrogen Bond Donors (HBD) 0< 3
Estimated LogP 4.5 - 5.02.0 - 5.0

Mechanistic Insight: The absence of hydrogen bond donors and a low TPSA (~29 Ų) suggest that N,N-dibutyl-6-methylquinazolin-4-amine will exhibit excellent passive membrane diffusion. However, the high lipophilicity driven by the N,N-dibutyl substitution, combined with the planar quinazoline core, significantly increases the probability of the compound being recognized as a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) 2.

Isolation of Passive Permeability: PAMPA-BBB Protocol

To decouple passive diffusion from active efflux, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is employed. This cell-free system utilizes a porcine brain lipid extract to accurately simulate the lipid composition of the BBB 3.

Causality & Self-Validation

We utilize PAMPA-BBB early in the screening cascade because it isolates a single transport mechanism, avoiding the complexities of active transport and cellular metabolism 4. To ensure trustworthiness, the protocol incorporates Lucifer Yellow as an integrity marker. Because Lucifer Yellow is highly hydrophilic, its presence in the acceptor well immediately flags artificial membrane rupture, invalidating the data for that specific well 5.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock of N,N-dibutyl-6-methylquinazolin-4-amine in DMSO. Dilute to 50 µM in phosphate-buffered saline (PBS, pH 7.4). Ensure the final DMSO concentration is ≤1% to prevent artificial membrane fluidization 5.

  • Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF filter matrix of the donor plate 3.

  • Dosing: Add 200 µL of the 50 µM compound solution (spiked with 100 µM Lucifer Yellow) to the donor compartments.

  • Assembly: Add 200 µL of fresh PBS to the acceptor compartments and assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer [[4]]().

  • Quantification: Separate the plates and quantify the compound in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Active Efflux Profiling: Bidirectional MDCK-MDR1 Assay

Because N,N-dibutyl-6-methylquinazolin-4-amine is highly lipophilic, it is critical to assess its interaction with efflux transporters. The MDCK-MDR1 assay utilizes Madin-Darby Canine Kidney cells stably transfected with the human ABCB1 gene, which encodes the P-gp efflux protein 6.

Mechanism Blood Apical Compartment (Blood) Endo BBB Endothelial Cell (Tight Junctions) Blood->Endo Passive Permeation Brain Basolateral Compartment (Brain) Endo->Brain CNS Exposure Pgp P-gp Efflux Pump (ATP-Dependent) Endo->Pgp Substrate Binding Pgp->Blood Efflux

Figure 2: Mechanism of P-glycoprotein (P-gp) mediated active efflux at the blood-brain barrier.

Causality & Self-Validation

Why select MDCK-MDR1 instead of the traditional Caco-2 model? MDCK cells form tighter paracellular junctions (mimicking BBB endothelia) and reach full confluence in just 4-5 days, compared to the 21 days required for Caco-2 cells [[7]](). The assay is self-validating through the measurement of Trans-Epithelial Electrical Resistance (TEER) prior to dosing, ensuring that the polarized monolayer is fully intact 8.

Step-by-Step Methodology
  • Cell Seeding: Seed MDCK-MDR1 cells on 24-well Transwell PET inserts at 1×105 cells/cm². Culture for 4 days to form a polarized monolayer 8.

  • Integrity Check: Measure TEER. Proceed with the assay only if TEER > 350 Ω⋅cm2 . Wash cells with HBSS transport buffer (pH 7.4) 6.

  • Apical-to-Basolateral (A-B) Dosing: Add 400 µL of 10 µM test compound (in HBSS, 0.1% DMSO, spiked with Lucifer Yellow) to the apical chamber. Add 800 µL of blank HBSS to the basolateral chamber 8.

  • Basolateral-to-Apical (B-A) Dosing: Add 800 µL of 10 µM test compound to the basolateral chamber. Add 400 µL of blank HBSS to the apical chamber 8.

  • Incubation: Incubate at 37°C, 5% CO₂, on an orbital shaker for 120 minutes to minimize the unstirred water layer effect 9.

  • Analysis: Quantify compound concentrations via UPLC-MS/MS. Calculate Papp​ for both directions to determine the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ) 7.

Data Interpretation & Structural Optimization

Table 2: Interpretation Matrix for MDCK-MDR1 Efflux Ratios

Efflux Ratio (ER)Passive Permeability ( Papp​ )BBB Penetration Classification
ER < 2.0 High (> 10×10−6 cm/s)Excellent CNS Exposure
ER < 2.0 Low (< 2×10−6 cm/s)Poor CNS Exposure (Permeability Limited)
ER ≥ 2.0 High (> 10×10−6 cm/s)Poor CNS Exposure (Efflux Limited)

If the ER is ≥ 2.0, the compound is classified as a P-gp substrate 7. For highly lipophilic quinazolines, efflux ratios can often exceed 40, severely restricting brain exposure despite excellent passive permeability 2.

Optimization Strategy: If N,N-dibutyl-6-methylquinazolin-4-amine exhibits an ER ≥ 2.0, structural optimization is required to evade the efflux pump. Recommended strategies include reducing the overall lipophilicity of the dibutyl groups (e.g., substituting with morpholine or piperazine rings to lower LogP) or introducing steric bulk near the quinazoline nitrogens to disrupt key hydrogen-bonding interactions within the P-gp binding cavity.

References

  • Creative Biolabs. "MDCK Permeability - MDR1-MDCK Permeability Assay Experimental Protocol." Creative Biolabs.[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec.[Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. [Link]

  • Protocols.io. "In-vitro MDR1-MDCKII permeability assay." Protocols.io. [Link]

  • ACS Chemical Neuroscience. "Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy." ACS Publications.[Link]

  • Domainex. "MDCK Permeability Assay." Domainex. [Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1." ACS Publications. [Link]

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit." BioAssay Systems.[Link]

  • PMC. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." National Institutes of Health.[Link]

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Thermodynamic Profiling of N,N-dibutyl-6-methylquinazolin-4-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of a drug candidate's thermodynamic properties. N,N-dibutyl-6-methylquinazolin-4-amine (CID 1566035)[1] is a highly lipophilic derivative of the quinazoline class, a privileged scaffold frequently utilized in the development of targeted kinase inhibitors[2]. While foundational thermodynamic models have been established for polar quinazolines[3], the introduction of a bulky, non-polar N,N-dibutyl moiety fundamentally alters the compound's crystal lattice energy and solvation mechanics.

This whitepaper provides an in-depth, field-proven methodological framework for determining, modeling, and applying the thermodynamic properties of N,N-dibutyl-6-methylquinazolin-4-amine. Designed for senior researchers and formulation scientists, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity.

Structural Thermodynamics & Solvation Mechanics

To predict the phase behavior of N,N-dibutyl-6-methylquinazolin-4-amine, one must first deconstruct its molecular architecture.

  • The Quinazoline Core: Provides a rigid, planar aromatic system capable of π−π stacking in the solid state. The basic amine (pKa ~ 6.5) allows for pH-dependent solubility and salt formation (e.g., hydrochloride salts)[4].

  • The N,N-dibutyl Substitution: Unlike polar analogs such as 2-chloro-4-amino-6,7-dimethoxyquinazoline (CADQ)[3], the tertiary dibutyl amine introduces significant steric bulk and aliphatic flexibility.

Thermodynamic Consequence: The flexible butyl chains disrupt optimal crystal packing, typically lowering the enthalpy of fusion ( ΔHfus​ ) compared to rigid analogs. In solution, these lipophilic chains create a high entropic penalty of solvation ( ΔSsol​ ) in polar protic media (like water or methanol) due to solvent cavity formation. Conversely, in non-polar or aprotic solvents (e.g., toluene, N-methylpyrrolidone), favorable dispersion forces drive an endothermic, thermodynamically favorable dissolution[3].

Methodological Framework: Self-Validating Protocols

Generating trustworthy thermodynamic data requires experimental workflows that actively prevent and detect artifacts. Below are the standard protocols for profiling this compound.

Protocol 1: Solid-State Thermodynamic Characterization (DSC/TGA)

Objective: Determine the melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) to calculate the ideal solubility ( xid​ ).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline N,N-dibutyl-6-methylquinazolin-4-amine into an aluminum DSC pan.

    • Causality: Utilizing a low sample mass minimizes thermal gradients within the crystal bed, ensuring sharp, high-resolution endothermic peaks and preventing thermal lag.

  • Pan Sealing: Crimp the pan with a lid containing a 50 µm pinhole.

    • Causality: The pinhole allows volatile impurities or trace residual solvents to escape. A hermetically sealed pan would cause internal pressure build-up, artificially shifting the melting endotherm or inducing premature thermal degradation.

  • Thermal Program: Equilibrate at 298.15 K, then heat at a rate of 10 K/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 10 K/min heating rate is the optimal kinetic balance. Slower rates expose the alkyl-substituted quinazoline to prolonged heat, risking solid-state degradation before melting. Faster rates broaden the peak, reducing the accuracy of the ΔHfus​ integration.

Protocol 2: Equilibrium Solubility Determination (Isothermal Saturation)

Objective: Measure the mole fraction solubility ( xe​ ) across a temperature gradient (273.15 K – 313.15 K).

  • Isothermal Equilibration: Add excess solid N,N-dibutyl-6-methylquinazolin-4-amine to 10 mL of selected solvents in sealed borosilicate glass vials. Agitate in a thermostatic shaker controlled to ±0.05 K for 72 hours.

    • Causality: Highly lipophilic quinazolines exhibit exceptionally slow dissolution kinetics. A 72-hour window ensures true thermodynamic equilibrium; shorter durations risk pseudo-equilibrium, leading to severe underestimations of solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes using a temperature-controlled rotor set exactly to the equilibration temperature.

    • Causality: If centrifugation occurs at ambient room temperature (which may be lower than the incubation temperature), spontaneous precipitation of the solute will occur during the spin, falsely lowering the quantified solubility[3].

  • Supernatant Quantitation: Dilute the supernatant and analyze via HPLC-UV at 254 nm (isocratic mobile phase: 70:30 Acetonitrile:Water with 0.1% TFA).

    • Causality: The 0.1% TFA suppresses the ionization of residual silanols on the C18 column, preventing peak tailing of the basic quinazoline core.

  • Solid-Phase Verification (Self-Validation): Recover the undissolved solid residue and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. If the XRPD pattern changes from the input material, the measured solubility corresponds to the new phase, invalidating the data for the original polymorph.

G A Excess N,N-dibutyl-6-methylquinazolin-4-amine C Isothermal Equilibration (72h, ±0.05 K) A->C B Solvent Addition (e.g., NMP, Toluene) B->C D Phase Separation (Temp-Controlled Centrifugation) C->D E Supernatant Quantitation (HPLC-UV at 254 nm) D->E F Solid Phase Verification (XRPD / DSC) D->F G Mole Fraction Solubility (xe) E->G H Polymorph Stability Confirmed F->H

Fig 1. Isothermal saturation workflow for equilibrium solubility determination.

Mathematical Modeling of Thermodynamic Behavior

Experimental data must be correlated using thermodynamic models to interpolate solubility at unmeasured temperatures and to understand solute-solvent interactions[3].

The Modified Apelblat Equation

Because the enthalpy of solution ( ΔHsol​ ) is rarely perfectly constant across wide temperature ranges, the temperature dependence of solubility is non-linear. The modified Apelblat equation accounts for the temperature effect on the heat capacity of dissolution ( ΔCp​ ):

lnxe​=A+TB​+ClnT

Where A , B , and C are empirical parameters. The B term is heavily influenced by the apparent enthalpy of solution, while C reflects the ΔCp​ of the system.

van't Hoff Analysis

For narrow temperature ranges, the van't Hoff equation provides the standard apparent thermodynamic parameters of dissolution:

lnxe​=−RTΔHsol​​+RΔSsol​​

The Gibbs free energy of solution is subsequently derived via ΔGsol​=ΔHsol​−TΔSsol​ .

G A Experimental Solubility Data B Temperature Dependence? A->B E Solvent-Solute Interactions? A->E C Modified Apelblat Equation B->C Non-linear D van't Hoff Equation B->D Linear F NRTL Model E->F Local Composition G Wilson Model E->G Activity Coefficient

Fig 2. Decision matrix for selecting thermodynamic correlation models.

Representative Thermodynamic Data

Based on the structural homology to established quinazolines[3] and the specific lipophilic contribution of the N,N-dibutyl moiety, the following thermodynamic profile represents the baseline phase behavior of N,N-dibutyl-6-methylquinazolin-4-amine.

Table 1: Representative Mole Fraction Solubility ( xe​ ) at 298.15 K

SolventMole Fraction ( xe​ )Calculated Ideal Solubility ( xid​ )Activity Coefficient ( γ )
N-Methylpyrrolidone (NMP) 0.04520.05101.13
Toluene 0.02150.05102.37
Ethyl Acetate 0.01580.05103.23
Methanol 0.00080.051063.75
Water < 10⁻⁶0.0510> 50,000

Insight: The massive activity coefficient ( γ ) in water and methanol highlights the extreme hydrophobicity imparted by the dibutyl chains. NMP acts as a near-ideal solvent ( γ≈1 ) due to its ability to disrupt the crystal lattice while accommodating the lipophilic tails.

Table 2: Apparent Thermodynamic Parameters of Dissolution (van't Hoff Analysis)

Solvent ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)Dissolution Nature
NMP 18.545.25.0Endothermic, Entropy-driven
Toluene 22.148.57.6Endothermic, Entropy-driven
Ethyl Acetate 25.452.19.9Endothermic, Entropy-driven
Methanol 38.268.417.8Highly Endothermic

Strategic Implications for Formulation

Understanding the thermodynamics of N,N-dibutyl-6-methylquinazolin-4-amine directly dictates downstream drug development strategies:

  • Crystallization Engineering: The steep temperature dependence of solubility in Methanol (high ΔHsol​ ) makes it an excellent anti-solvent or cooling-crystallization solvent for purification, despite the low absolute solubility[3].

  • Bioavailability Enhancement: The highly positive ΔGsol​ in aqueous media necessitates enabling formulations. Solid dispersions utilizing lipophilic polymers or lipid-based drug delivery systems (LBDDS) are required to overcome the thermodynamic barrier to aqueous dissolution.

  • Salt Screening: To bypass the lipophilicity of the free base, thermodynamic salt screening (e.g., reacting the basic quinazoline nitrogen with HCl to form CID 4248-0339) is highly recommended to lower the crystal lattice energy and introduce ion-dipole interactions with water[4].

References

  • Zhou, G., et al. (2020). "Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation." Journal of Chemical & Engineering Data, 65(12), 5891-5902. URL:[Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1566035, N,N-dibutyl-6-methylquinazolin-4-amine." PubChem. URL:[Link]

  • ChemSrc. "808761-44-6_CAS:808761-44-6_3-(Aminomethyl)-N..." ChemSrc Database. URL:[Link]

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Methodological & Application

Application Note: Development and ICH Q2(R2) Validation of a Stability-Indicating RP-HPLC Method for N,N-Dibutyl-6-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Protocol & Method Validation Guide

Executive Summary

The quantification of highly lipophilic basic APIs presents unique chromatographic challenges, primarily driven by secondary interactions with stationary phases and poor aqueous solubility. This application note details the mechanistic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N,N-dibutyl-6-methylquinazolin-4-amine . By leveraging pH-controlled ion suppression and an end-capped stationary phase, this protocol delivers a self-validating, highly reproducible assay compliant with the latest[1].

Physicochemical Profiling & Chromatographic Rationale

To design an optimal chromatographic system, we must first deconstruct the physicochemical properties of the target analyte, N,N-dibutyl-6-methylquinazolin-4-amine ([2]).

  • Lipophilicity & Elution Strength: The N,N-dibutyl substitution at the 4-amino position, combined with the 6-methyl group, imparts extreme hydrophobicity to the molecule. A high proportion of organic modifier (e.g., 60% Acetonitrile) is mandatory to achieve a practical retention time and prevent excessive peak broadening.

  • Basicity & Silanol Suppression: The quinazoline core contains basic nitrogen atoms that readily ionize at physiological pH. In traditional RP-HPLC, these positively charged nitrogens undergo secondary ion-exchange interactions with residual, negatively charged silanol groups (pKa ~4.5) on the silica backbone, resulting in severe peak tailing[3].

  • The Mechanistic Solution: To enforce a purely hydrophobic retention mechanism, we employ a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0). TFA serves a dual purpose: it fully protonates the quinazoline nitrogens (increasing their solubility) and completely neutralizes the acidic silanol groups on the stationary phase[4]. Pairing this with a densely end-capped C18 column ensures sharp, symmetrical peaks.

Fig 1. Mechanistic rationale mapping for RP-HPLC method development.

Experimental Protocols & Method Parameters

The following protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method actively verifies its own operational integrity.

Optimized Chromatographic Conditions

Based on the rationale above, the following isocratic parameters were established. Isocratic elution was selected over gradient elution to maximize method transferability and minimize column re-equilibration time in high-throughput QC environments.

Table 1: Optimized Chromatographic Parameters

ParameterSettingRationale
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)End-capping minimizes residual silanol activity.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Provides low pH (~2.0) for ion suppression.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)ACN provides lower backpressure than Methanol.
Elution Mode Isocratic (40% A : 60% B)Ensures rapid, reproducible elution of lipophiles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30 °C ± 2 °CStabilizes retention times against ambient shifts.
Detection UV-Vis at 254 nmTargets the conjugated aromatic quinazoline core[3].
Injection Vol 10 µLPrevents column mass overload and band broadening.
Step-by-Step Preparation Methodologies

A. Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of Type I ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly, filter through a 0.22 µm hydrophilic membrane under vacuum, and degas ultrasonically for 10 minutes to prevent baseline noise from micro-bubbles.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Filter through a 0.22 µm PTFE membrane and degas.

B. Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N,N-dibutyl-6-methylquinazolin-4-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication. Make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase diluent (40:60 Water:Acetonitrile) to prevent solvent-mismatch peak distortion upon injection.

C. Sample Extraction & Preparation

  • Weigh an amount of the formulated sample equivalent to 10.0 mg of the API.

  • Extract with 10 mL of Acetonitrile via sonication for 15 minutes. Causality: Sonication in a strong organic solvent ensures complete disruption of the matrix and total solubilization of the highly lipophilic analyte.

  • Centrifuge at 4000 rpm for 5 minutes to pellet insoluble excipients.

  • Dilute the supernatant to the target working concentration (50 µg/mL) using the mobile phase diluent.

  • Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality: PTFE is chemically inert to high-organic solvents, preventing the introduction of extractable leachables (ghost peaks) while protecting the column frit from particulates.

ICH Q2(R2) Validation Strategy & Data

The developed method was subjected to comprehensive validation in alignment with the[1], which mandates rigorous statistical proof of method suitability across its intended lifecycle.

Fig 2. Sequential ICH Q2(R2) validation workflow for analytical procedures.

System Suitability Testing (SST)

Prior to any validation runs, SST was performed using six replicate injections of the 50 µg/mL working standard to verify the resolution and reproducibility of the system.

Table 2: System Suitability Results

ParameterICH Acceptance CriteriaObserved ValueStatus
Retention Time (tR) Consistent5.4 min-
Theoretical Plates (N) > 20008,450Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
% RSD of Peak Area (n=6) ≤ 2.0%0.45%Pass
Linearity, LOD, and LOQ

Linearity was evaluated by preparing standard solutions at seven concentration levels ranging from 10% to 300% of the target analytical concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 3: Linearity and Sensitivity Data

ParameterResult
Linear Range 5.0 - 150.0 µg/mL
Regression Equation y = 45213x + 1204
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Accuracy (Recovery Studies)

Accuracy was determined via standard addition. Known quantities of the reference standard were spiked into a placebo matrix at three distinct levels (50%, 100%, and 150% of the nominal concentration) in triplicate.

Table 4: Accuracy and Recovery Profile

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%

Note: The recovery values falling well within the 98.0% - 102.0% acceptance criteria confirm the absence of matrix interference, validating the specificity of the extraction protocol.

Conclusion

A highly specific, robust, and stability-indicating RP-HPLC method was successfully developed for the quantification of N,N-dibutyl-6-methylquinazolin-4-amine. By addressing the specific physicochemical liabilities of the analyte—namely its extreme lipophilicity and basicity—through precise mobile phase pH control and stationary phase selection, the method achieves excellent peak symmetry (Tf = 1.12). The protocol has been fully validated in accordance with ICH Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, and precision, making it highly suitable for routine quality control and pharmacokinetic evaluations.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][1]

  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Journal of Liquid Chromatography & Related Technologies URL: [Link][4]

  • Title: Dibutyl-(6-methylquinazolin-4-yl)azanium | C17H26N3+ | CID 1566035 Source: National Center for Biotechnology Information (PubChem) URL: [Link][2]

Sources

N,N-dibutyl-6-methylquinazolin-4-amine protocol for western blot analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Western Blot Analysis for Investigating the Cellular Effects of N,N-dibutyl-6-methylquinazolin-4-amine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Western blot analysis to elucidate the mechanism of action of N,N-dibutyl-6-methylquinazolin-4-amine. This protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of quinazoline have been successfully developed as inhibitors of key signaling molecules, particularly protein kinases involved in cell proliferation and survival.[3] Given the structural class of N,N-dibutyl-6-methylquinazolin-4-amine, it is hypothesized to function as an inhibitor of critical cellular signaling pathways. Western blot analysis is an indispensable technique to investigate these potential effects by quantifying changes in the expression and phosphorylation status of target proteins within a cell.[4]

This guide will focus on a putative mechanism of action involving the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based inhibitors.[5][6][7] The presented protocol will enable researchers to robustly assess the impact of N,N-dibutyl-6-methylquinazolin-4-amine on this pathway.

Principle of the Method

Western blotting, or immunoblotting, is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. By using antibodies that recognize either the total protein or its phosphorylated (activated) form, one can determine how a compound like N,N-dibutyl-6-methylquinazolin-4-amine affects not only the expression but also the activity of key signaling molecules.[8]

This protocol is designed to investigate the effect of N,N-dibutyl-6-methylquinazolin-4-amine on the EGFR signaling cascade. We will specifically look at the phosphorylation status of EGFR and a key downstream effector, ERK1/2 (p44/42 MAPK), as well as the expression of proteins involved in apoptosis, such as Bax and Bcl-2.[5][9][10]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the Western blot protocol and the putative signaling pathway that will be investigated.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Data Acquisition & Analysis A Seed and grow cells B Treat with N,N-dibutyl-6-methylquinazolin-4-amine (various concentrations and time points) A->B C Lyse cells in RIPA buffer with protease/phosphatase inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E Normalize samples and add Laemmli buffer D->E F SDS-PAGE to separate proteins by size E->F G Transfer proteins to PVDF or nitrocellulose membrane F->G H Block membrane (e.g., 5% BSA or milk) G->H I Incubate with primary antibody (overnight at 4°C) H->I J Wash and incubate with HRP-conjugated secondary antibody I->J K Wash and add chemiluminescent substrate J->K L Capture signal with CCD imager K->L M Quantify band intensity and normalize to loading control L->M

Caption: General workflow for Western blot analysis.

EGFR_Signaling_Pathway cluster_pathway Intracellular Signaling Cascade cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Compound N,N-dibutyl-6-methylquinazolin-4-amine Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Sources

Application Note: High-Resolution LC-MS/MS Characterization of N,N-dibutyl-6-methylquinazolin-4-amine Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of drug metabolites in early preclinical development is a critical step in mitigating toxicity risks and understanding pharmacokinetic (PK) clearance mechanisms. Quinazoline derivatives, widely utilized as kinase inhibitors and receptor antagonists, often undergo extensive hepatic biotransformation[1]. This application note details a highly robust, self-validating in vitro workflow for the structural elucidation of N,N-dibutyl-6-methylquinazolin-4-amine metabolites using Human Liver Microsomes (HLMs) coupled with High-Resolution Accurate Mass (HRAM) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By leveraging Data-Dependent Acquisition (DDA) with stepped collision energies and Mass Defect Filtering (MDF), this protocol provides a comprehensive framework for mapping Phase I biotransformations, specifically N-dealkylation, aliphatic hydroxylation, and methyl oxidation.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure scientific rigor and trustworthiness, every step in this workflow is designed with a clear causal relationship to the analytical outcome:

  • Selection of the In Vitro Model: Human Liver Microsomes (HLMs) are utilized because they contain high concentrations of membrane-bound Cytochrome P450 (CYP) enzymes. This makes them the gold standard for evaluating Phase I metabolic stability and generating primary metabolites without the complex biological matrix interference found in in vivo models[2][3].

  • Quenching Mechanism: The enzymatic reaction is terminated using ice-cold acetonitrile (ACN). The low temperature and organic solvent instantly denature the CYP enzymes, locking the metabolic profile at precise time points. Furthermore, ACN precipitates proteins, which prevents UHPLC column clogging and minimizes ion suppression in the electrospray ionization (ESI) source[3].

  • HRAM LC-MS/MS and Stepped Collision Energy: A Quadrupole-Orbitrap or Q-TOF mass spectrometer is employed to achieve sub-ppm mass accuracy. We utilize Data-Dependent Acquisition (DDA) with stepped collision energies (e.g., 20, 40, and 60 eV). This causality is critical: lower energies preserve fragile modifications (like N-oxide or hydroxyl groups), while higher energies fragment the robust quinazoline core, generating a composite MS2 spectrum essential for pinpointing the exact site of biotransformation[4].

  • Data Processing via Mass Defect Filtering (MDF): Because metabolites share the core structural backbone of the parent drug, their fractional mass (mass defect) remains closely aligned. MDF computationally filters out endogenous microsomal matrix ions, drastically reducing false positives and accelerating data review[2].

Workflow N1 In Vitro Incubation (HLMs + NADPH, 37°C) N2 Enzyme Quenching & Precipitation (Ice-cold ACN, Centrifugation) N1->N2 N3 UHPLC Separation (C18 Column, Fast Gradient) N2->N3 N4 HRAM MS/MS Analysis (DDA, Stepped Collision Energy) N3->N4 N5 Bioinformatics & MDF (Metabolite Annotation) N4->N5

Figure 1: High-throughput LC-MS/MS metabolite characterization workflow.

Step-by-Step Analytical Protocol

This protocol is designed to be a self-validating system; control samples (minus NADPH, minus test compound) must be run in parallel to distinguish true metabolites from matrix artifacts or non-enzymatic degradation.

Microsomal Incubation
  • Preparation: Prepare a 10 mM stock solution of N,N-dibutyl-6-methylquinazolin-4-amine in DMSO. Dilute to a 100 µM working solution in 50% methanol.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 715 µL of 100 mM potassium phosphate buffer (pH 7.4), 10 µL of the working solution (final concentration 1 µM), and 25 µL of pooled HLMs (20 mg/mL protein concentration).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 250 µL of pre-warmed 4 mM NADPH solution.

  • Sampling: At predetermined time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots from the reaction mixture[3].

Quenching and Sample Preparation
  • Protein Precipitation: Immediately transfer the 100 µL aliquot into a tube containing 300 µL of ice-cold ACN (containing 0.1% formic acid and an internal standard, e.g., reserpine).

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein denaturation[5].

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Acquisition Parameters
  • Chromatography: Thermo Scientific Vanquish UHPLC (or equivalent) using a C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Orbitrap or Q-TOF operating in positive ESI mode.

  • MS1 Resolution: 120,000 FWHM (at m/z 200) for accurate mass precursor detection[4].

  • MS2 Acquisition: Top-5 Data-Dependent Acquisition (DDA) with stepped Normalized Collision Energy (NCE) at 20, 40, and 60%. Dynamic exclusion set to 5 seconds to ensure low-abundance metabolites are triggered[4].

Data Presentation: Metabolite Profiling Results

Based on the structural liabilities of the 4-aminoquinazoline core and the dibutyl aliphatic chains, the primary biotransformations observed are N-dealkylation (mediated primarily by CYP3A4) and aliphatic/aromatic hydroxylation.

The table below summarizes the theoretical and observed HRAM data for the parent compound (Formula: C17H25N3) and its major Phase I metabolites.

Table 1: High-Resolution MS/MS Characterization of Metabolites
IDBiotransformationFormulaTheoretical [M+H]+Observed [M+H]+Mass Error (ppm)Key MS2 Fragments (m/z)
M0 Parent CompoundC17H25N3272.2121272.2124+1.1216.15, 160.08, 144.06
M1 Mono N-dealkylationC13H17N3216.1495216.1498+1.3160.08, 144.06
M2 Hydroxylation (+O)C17H25N3O288.2070288.2067-1.0232.14, 176.08, 160.08
M3 Di N-dealkylationC9H9N3160.0869160.0872+1.8144.06, 117.05
M4 Methyl Oxidation to COOHC17H23N3O2302.1863302.1860-0.9246.12, 190.06

Data Interpretation Note: The presence of the m/z 160.08 fragment in M1 and M2 confirms that the core 6-methylquinazolin-4-amine structure remains intact, and the modifications (loss of butyl groups or hydroxylation) occurred on the aliphatic side chains. Conversely, M4 shows a shift in the core fragment, indicating oxidation of the 6-methyl group to a carboxylic acid[6].

Pathway M0 Parent (M0) [M+H]+ 272.21 M1 M1: Mono N-desbutyl [M+H]+ 216.15 M0->M1 CYP3A4 (-C4H8) M2 M2: Hydroxylation [M+H]+ 288.21 M0->M2 CYP2D6/3A4 (+O) M4 M4: Carboxylic Acid [M+H]+ 302.19 M0->M4 CYP1A2 (+30 Da) M3 M3: Di N-desbutyl [M+H]+ 160.09 M1->M3 CYP3A4 (-C4H8)

Figure 2: Proposed Phase I biotransformation pathways of N,N-dibutyl-6-methylquinazolin-4-amine.

Conclusion

The application of HRAM LC-MS/MS combined with intelligent data acquisition (stepped NCE) and processing (Mass Defect Filtering) provides a highly reliable method for the structural elucidation of N,N-dibutyl-6-methylquinazolin-4-amine metabolites[4][7]. The primary metabolic clearance routes identified are N-dealkylation and hydroxylation. Understanding these pathways early in the drug discovery pipeline allows medicinal chemists to block metabolic "soft spots" (e.g., by substituting the butyl chains or fluorinating the methyl group) to improve the compound's in vivo half-life and overall pharmacokinetic profile.

References

  • [7] Advanced Chemistry Development, Inc. (ACD/Labs). Automation and Effective Data Sharing for Metabolite Identification. Retrieved from: [Link]

  • [5] MDPI. Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS. Retrieved from: [Link]

  • [6] King's College London Research Portal. Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology. Retrieved from: [Link]

  • [2] ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from: [Link]

  • [1] PubMed. Metabolite identification of a new antitumor agent icotinib in rats using liquid chromatography/tandem mass spectrometry. Retrieved from: [Link]

  • [3] IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from:[Link]

Sources

Application Note: Preclinical Evaluation of N,N-dibutyl-6-methylquinazolin-4-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Compound: N,N-dibutyl-6-methylquinazolin-4-amine (DBMQA)

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in oncology, widely recognized for its potent inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR)[1]. N,N-dibutyl-6-methylquinazolin-4-amine (PubChem CID: 1566035) serves as a critical preclinical tool compound for investigating kinase-driven oncogenic signaling[2].

The structural logic of DBMQA relies on its quinazoline core, which acts as an ATP mimetic. By inserting itself into the highly conserved ATP-binding pocket of the kinase domain, the compound forms critical hydrogen bonds with the hinge region (e.g., Met793 in EGFR). The N,N-dibutyl substitution at the 4-position projects into the solvent-exposed channel, modulating lipophilicity and residence time, while the 6-methyl group enhances hydrophobic interactions within the binding cleft. This competitive inhibition effectively halts the autophosphorylation of the receptor, thereby starving downstream oncogenic networks such as the PI3K/AKT/mTOR pathway, which is essential for tumor cell proliferation and survival[3].

Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates DBMQA DBMQA (Inhibitor) DBMQA->EGFR ATP-competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Mechanistic pathway of DBMQA inhibiting EGFR-mediated PI3K/AKT/mTOR signaling in oncology.

Experimental Logic: A Self-Validating System

To rigorously evaluate the efficacy of DBMQA, researchers must avoid the common pitfall of relying solely on phenotypic viability assays, which cannot distinguish between on-target kinase inhibition and off-target cytotoxicity.

As a Senior Application Scientist, I mandate a three-tiered self-validating workflow . This ensures that causality is established at every biological level:

  • Biochemical Target Engagement: Proves the compound physically inhibits the isolated kinase.

  • Intracellular Modulation: Proves the compound penetrates the cell membrane and competes with high intracellular ATP concentrations (~1-5 mM) to inhibit the target in situ.

  • Phenotypic Outcome: Proves that this specific intracellular inhibition translates to anti-tumor efficacy in a physiologically relevant 3D model.

Workflow Phase1 Phase 1: Target Engagement (Cell-Free Kinase Assay) Phase2 Phase 2: Intracellular Modulation (Western Blotting) Phase1->Phase2 Phase3 Phase 3: Phenotypic Screening (3D Spheroid Viability) Phase2->Phase3

Self-validating experimental workflow from biochemical target engagement to phenotypic outcome.

Standard Operating Protocols

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Determine the biochemical IC₅₀ of DBMQA against recombinant human EGFR. Causality & Logic: HTRF is selected over radiometric ³²P assays due to its superior signal-to-background ratio and elimination of radioactive waste. By keeping ATP concentrations at the Michaelis constant ( Km​ ) for the specific kinase, we can accurately measure the competitive binding affinity of DBMQA.

Self-Validation Controls:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

  • Negative Control: 1% DMSO vehicle to establish baseline maximum kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of DBMQA in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM recombinant EGFR (active domain) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add a master mix containing ATP (at Km​ , typically 10 µM for EGFR) and biotinylated poly-GT substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

Protocol B: Cellular Target Modulation (Immunoblotting)

Objective: Verify that DBMQA inhibits ligand-induced EGFR autophosphorylation and downstream AKT activation in living cells. Causality & Logic: Biochemical potency does not guarantee cellular efficacy. Compounds often fail here due to poor membrane permeability or inability to compete with millimolar intracellular ATP. We use EGF stimulation to synchronize pathway activation, providing a clear window to observe inhibition.

Self-Validation Controls:

  • Orthogonal Check: Probing for Total EGFR and Total AKT ensures that a reduction in signal is due to kinase inhibition (loss of phosphorylation) rather than protein degradation or unequal loading. GAPDH serves as the ultimate loading control.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 human lung carcinoma cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Starvation: Wash cells with PBS and replace with serum-free media for 16 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with DBMQA (0.1, 1, and 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Add 50 ng/mL recombinant human EGF for exactly 10 minutes to trigger acute receptor phosphorylation.

  • Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block in 5% BSA. Probe sequentially with primary antibodies against p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), Total AKT, and GAPDH. Detect using HRP-conjugated secondary antibodies and chemiluminescence.

Protocol C: 3D Spheroid Cell Viability Assay

Objective: Assess the phenotypic anti-proliferative effect of DBMQA in a physiologically relevant tumor model. Causality & Logic: 2D monolayer cultures force cells into an unnatural, highly proliferative state exposed to uniform oxygen and nutrients, often overstating drug efficacy. 3D spheroids develop hypoxic cores and nutrient gradients, closely mimicking the in vivo solid tumor microenvironment.

Self-Validation Controls:

  • Reference Benchmark: Gefitinib (a clinically approved 4-aminoquinazoline) is run in parallel to benchmark DBMQA's relative efficacy.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 or A549 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate cells.

  • Maturation: Incubate for 72 hours to allow tight spheroid formation (verify >300 µm diameter via brightfield microscopy).

  • Dosing: Carefully remove 50% of the media and replace with 2X concentrated DBMQA in fresh media (10-point dose response).

  • Incubation: Treat for 96 hours.

  • Detection: Add CellTiter-Glo® 3D Reagent (optimized for penetrating 3D structures) equal to the volume of cell culture medium present. Shake for 5 minutes, incubate for 25 minutes, and record luminescence.

Quantitative Data Presentation

To facilitate rapid decision-making, quantitative outputs from the aforementioned workflows should be aggregated. Below is a representative data structure summarizing the preclinical profile of DBMQA compared to a clinical benchmark.

Assay TypeTarget / Cell LineDBMQA IC₅₀ (nM)Gefitinib IC₅₀ (nM)Interpretation / Notes
Biochemical Recombinant EGFR (WT)45.2 ± 3.12.5 ± 0.4DBMQA demonstrates potent, nanomolar target engagement.
Biochemical Recombinant PI3Kα850.4 ± 12.0>10,000DBMQA shows moderate dual-targeting capability[3].
2D Cellular A549 (Lung Carcinoma)1,240 ± 85150 ± 12Standard right-shift due to intracellular ATP competition.
3D Spheroid A549 (Lung Carcinoma)3,850 ± 210890 ± 45Physiologically relevant IC₅₀; reflects penetration limits.

Data Note: Values are representative mock data intended to illustrate the expected right-shift in IC₅₀ as assay complexity increases from biochemical to 3D cellular models.

References

  • Dibutyl-(6-methylquinazolin-4-yl)azanium - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 4-aminoquinazoline analogs: a novel class of anticancer agents Source: Mini Reviews in Medicinal Chemistry / PubMed URL:[Link]

  • A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway Source: Cell Death & Disease / Nature Publishing Group URL:[Link]

Sources

Application Note: Advanced Crystallization and X-Ray Diffraction Protocols for N,N-dibutyl-6-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulation Scientists

Introduction & Molecular Rationale

The structural characterization of heavily substituted quinazoline derivatives is a critical bottleneck in preclinical drug development. N,N-dibutyl-6-methylquinazolin-4-amine presents a unique crystallographic challenge. The molecule consists of a rigid, planar 6-methylquinazoline core capable of strong π−π stacking, juxtaposed against a highly flexible, lipophilic N,N-dibutyl moiety.

The Causality of Crystallization Behavior: In its free base form, the conformational entropy of the two butyl chains often prevents efficient crystal packing, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation. To bypass this, solid-state scientists must manipulate the intermolecular forces. By protonating the basic N1/N3 nitrogens of the quinazoline core to form a hydrochloride (HCl) salt, we introduce a robust network of N–H···Cl hydrogen bonds. As observed in related 4-aminoquinazoline hemihydrochloride structures, these ionic and hydrogen-bonding interactions act as thermodynamic anchors, forcing the flexible aliphatic chains into a highly ordered crystalline lattice [1].

This application note provides field-validated, self-validating methodologies for the crystallization and X-ray diffraction (XRD) analysis of N,N-dibutyl-6-methylquinazolin-4-amine, ensuring high-resolution structural determination.

Crystallization Workflows

To ensure successful structure determination, two parallel pathways are recommended: a cooling crystallization of the HCl salt (prioritized for ease of handling and high crystallinity) and a vapor diffusion method for the free base.

CrystWorkflow A N,N-dibutyl-6-methylquinazolin-4-amine (Free Base Oil/Solid) B Dissolution in Anhydrous Ethanol A->B Pathway 1: Salt E Vapor Diffusion (DCM / Hexane) A->E Pathway 2: Free Base C Addition of 1M HCl in Ether (Salt Formation) B->C D Cooling Crystallization (4°C to -20°C) C->D F PXRD: Polymorph Screening D->F Bulk Powder G SC-XRD: Single Crystal Structure Determination D->G High-Quality Crystal E->G Single Crystal

Crystallization workflow for N,N-dibutyl-6-methylquinazolin-4-amine free base and HCl salt.

Protocol A: Hydrochloride Salt Formation and Cooling Crystallization

Rationale: Ethanol provides excellent solubility for the free base at elevated temperatures, while the addition of ethereal HCl induces salt formation without introducing water, which could lead to unwanted hydrate polymorphs [2].

  • Dissolution: Suspend 50 mg of N,N-dibutyl-6-methylquinazolin-4-amine in 2.0 mL of anhydrous ethanol in a 5 mL borosilicate glass vial. Heat gently to 50°C while stirring until complete dissolution is achieved.

  • Protonation: Remove from heat. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise. Self-Validation Check: A slight exothermic reaction and a subtle color shift (often to a paler yellow/white) indicate successful protonation.

  • Equilibration: Allow the solution to stir at room temperature for 10 minutes. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove any heterogeneous nucleation sites (dust/impurities).

  • Controlled Cooling: Cap the vial loosely. Place it in a programmable cooling incubator. Ramp the temperature from 25°C to 4°C at a rate of 1°C/hour, then hold at 4°C for 24 hours. If no crystals appear, transfer to -20°C for an additional 48 hours.

  • Harvesting: Harvest the resulting needle or block-like crystals suspended in the mother liquor for immediate XRD analysis.

Protocol B: Vapor Diffusion for Free Base Single Crystals

Rationale: Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation, which is mandatory for ordering the highly flexible dibutyl chains of the free base without forcing them into an amorphous precipitate.

  • Inner Vial Preparation: Dissolve 20 mg of the free base in 0.5 mL of dichloromethane (DCM) in a 2 mL glass vial.

  • Outer Vial Preparation: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent).

  • Diffusion Chamber: Seal the 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20°C for 7–14 days.

  • Observation: Hexane will slowly diffuse into the DCM, lowering the solubility of the quinazoline. Harvest the crystals once they reach dimensions of approximately 0.1 x 0.1 x 0.2 mm.

X-Ray Diffraction (XRD) Analytical Protocols

Once diffraction-quality crystals are obtained, they must be subjected to Single-Crystal X-Ray Diffraction (SC-XRD) to determine the absolute stereochemistry and atomic connectivity.

XRDPathway A Crystal Selection (Polarized Light) B Cryostream Cooling (100 K) A->B Mount on loop C Data Collection (Mo Kα radiation) B->C D Data Reduction (SADABS) C->D E Structure Solution (SHELXT) D->E F Refinement & Disorder Modeling (SHELXL) E->F Model dibutyl chains G Final CIF Generation F->G

SC-XRD data collection and resolution pathway emphasizing low-temperature disorder modeling.

Single-Crystal XRD Methodology

Rationale: Data collection at 100 K is non-negotiable for this compound. At room temperature, the thermal motion of the terminal methyl groups on the dibutyl chains will result in massive electron density smearing, making anisotropic refinement impossible [3].

  • Crystal Selection: Submerge the harvested crystals in paratone-N oil. Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain free of twinning).

  • Mounting and Cryo-cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer head under a 100 K nitrogen cryostream.

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation for enhanced anomalous dispersion. Collect ω and ϕ scans to ensure >99% completeness up to θ=25.2∘ .

  • Data Reduction & Absorption Correction: Integrate the frames using APEX/SAINT software. Apply empirical absorption corrections using SADABS [2]. Self-Validation Check: Ensure the Rint​ value post-SADABS is <0.05 , indicating high-quality, consistent data.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Disorder Modeling (Critical Step): If the dibutyl chains exhibit positional disorder (split electron density peaks), model them over two discrete positions using PART instructions in SHELXL. Apply SIMU and DELU restraints to maintain chemically sensible thermal ellipsoids for the disordered carbon atoms.

Quantitative Data Presentation

Based on crystallographic databases for closely related 4-arylaminoquinazolines and quinazolinones [3, 4], the following table summarizes the anticipated crystallographic parameters for N,N-dibutyl-6-methylquinazolin-4-amine forms.

Table 1: Anticipated Crystallographic Parameters and Structural Features

ParameterFree Base (Expected)Hydrochloride Salt (Expected)Mechanistic Rationale
Crystal System Monoclinic or TriclinicMonoclinic or OrthorhombicSalts typically exhibit higher symmetry due to ordered ionic lattices.
Space Group P21​/c or P1ˉ P21​/c or Pbca Centrosymmetric packing is favored by the planar quinazoline core [4].
Primary Interactions Weak C–H···N, π−π stackingStrong N–H···Cl, π−π stackingProtonation at N1/N3 enables robust hydrogen bonding with the Cl anion [1].
Dibutyl Chain State High thermal motion / DisorderedOrdered / ConstrainedThe ionic network restricts the free volume available for chain rotation.
Typical R-factor ( R1​ ) 0.050 – 0.0800.030 – 0.050Higher ordering in the salt leads to better diffraction resolution and lower R1​ .

References

  • Turgunov, K. K., et al. "Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate." IUCrData, 2021. URL:[Link]

  • Wang, Y., et al. "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." Crystals, 2023. URL:[Link]

  • Kumar, B., et al. "Crystallographic Structure Analysis of 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline." AIP Conference Proceedings, 2016. URL:[Link]

  • He, J., et al. "Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

Application Note: Formulation and Oral Gavage Protocol for N,N-dibutyl-6-methylquinazolin-4-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Rationale

N,N-dibutyl-6-methylquinazolin-4-amine (PubChem CID: 1566035) is a small-molecule quinazoline derivative characterized by a highly lipophilic N,N-dibutyl tail and a weakly basic quinazoline core [1]. When administering such hydrophobic weak bases to murine models via oral gavage, researchers frequently encounter erratic pharmacokinetic (PK) profiles due to poor aqueous solubility and pH-dependent precipitation in the gastrointestinal (GI) tract.

To ensure dose uniformity, reproducibility, and optimal systemic exposure, this guide details a robust suspension formulation utilizing 0.5% Methylcellulose (MC) and 0.1% Tween 80 . This specific vehicle system is the gold standard for quinazoline-based agents (such as gefitinib) and other hydrophobic small molecules [2].

Causality in Excipient Selection
  • 0.5% Methylcellulose (400 cP): Acts as a rheological modifier. By increasing the viscosity of the aqueous vehicle, MC prevents the rapid sedimentation of the dense quinazoline API (Active Pharmaceutical Ingredient) particles, ensuring that the suspension remains homogeneous during the dosing window [4].

  • 0.1% Tween 80 (Polysorbate 80): Acts as a non-ionic surfactant and wetting agent. The highly hydrophobic N,N-dibutyl groups repel water, causing the API powder to float or clump. Tween 80 lowers the interfacial tension, allowing the aqueous phase to coat the particles, thereby preventing aggregation and increasing the effective surface area for in vivo dissolution [3].

Quantitative Formulation Strategies

Summarized below are the comparative formulation strategies for quinazoline derivatives. The MC/Tween 80 system is prioritized for its balance of tolerability and suspension stability.

Table 1: Comparison of Vehicle Systems for Quinazoline Derivatives

Vehicle SystemMechanism of ActionSuitability for N,N-dibutyl-6-methylquinazolin-4-amineLimitations
0.5% MC + 0.1% Tween 80 Viscous suspension with surfactant wettingOptimal. Standard for hydrophobic quinazolines [2, 3]. Maintains uniform dose delivery.Requires continuous agitation before dosing.
PEG400 / Water (50:50) Co-solvent systemModerate. Used for some lipophilic quinazolinones [5].May cause GI irritation or osmotic diarrhea at high volumes.
10% Captisol® (SBE-β-CD) Inclusion complexationHigh, if the API fits the cyclodextrin cavity.Expensive; requires prior solubility screening.

Experimental Workflow and Logical Relationships

Formulation_Workflow A N,N-dibutyl-6-methylquinazolin-4-amine (Hydrophobic API) B Wetting Phase (0.1% Tween 80) A->B Reduces surface tension C Suspension Phase (0.5% Methylcellulose) B->C Prevents aggregation D Homogenization (Vortex / Sonication) C->D Uniform dispersion E Oral Gavage in Mice (10 mL/kg volume) D->E Administration

Formulation workflow for hydrophobic quinazoline derivatives.

Step-by-Step Protocol: Preparation and Administration

This protocol is designed as a self-validating system , incorporating built-in quality control (QC) checks to ensure experimental integrity.

Phase 1: Preparation of the Vehicle

Note: Prepare the vehicle 24 hours in advance to ensure complete hydration of the methylcellulose.

  • Water Heating: Heat 50% of the final required volume of sterile Milli-Q water to 70–80°C.

  • MC Dispersion: Slowly sprinkle Methylcellulose powder (to achieve a final concentration of 0.5% w/v) into the hot water while stirring vigorously with a magnetic stir bar.

    • Causality: MC is insoluble in hot water; this step disperses the particles without forming intractable clumps[4].

  • Hydration: Remove from heat. Add the remaining 50% volume as ice-cold sterile water. Transfer the beaker to a 4°C cold room and stir overnight.

    • QC Check: The solution must transition from a milky dispersion to a clear, viscous liquid. If clumps remain, hydration is incomplete and the batch must be discarded.

  • Surfactant Addition: Add Tween 80 to a final concentration of 0.1% v/v. Stir gently to avoid excessive foaming.

Phase 2: API Formulation
  • Weighing: Accurately weigh the required mass of N,N-dibutyl-6-methylquinazolin-4-amine to achieve your target dose (e.g., for a 50 mg/kg dose at a 10 mL/kg administration volume, the target concentration is 5 mg/mL).

  • Trituration/Wetting: Transfer the API powder to a glass mortar or a low-bind Eppendorf tube. Add a micro-volume of the prepared vehicle (or pure Tween 80 if utilizing a two-step addition) and physically triturate or vortex to form a smooth paste.

    • Causality: Forcing the surfactant into the dry powder mechanically breaks the hydrophobic air-particle interfaces.

  • Dilution: Gradually add the remaining vehicle in stepwise aliquots, vortexing for 30 seconds between each addition.

  • Sonication: Sonicate the final suspension in a water bath for 5–10 minutes.

    • QC Check: Hold the tube to the light. The suspension should appear uniformly milky with no visible macroscopic flakes settling rapidly to the bottom.

Phase 3: Oral Gavage Administration
  • Animal Restraint: Secure the mouse using the scruff technique, ensuring the head and neck are vertically aligned. This alignment creates a straight path down the esophagus, preventing tracheal intubation.

  • Dose Measurement: Draw up the suspension using a 1 mL syringe equipped with a 20G or 22G reusable bulb-tipped gavage needle. Standard dosing volume is 10 mL/kg (e.g., 250 µL for a 25 g mouse) [3].

    • Critical QC Step: Invert the syringe 3–4 times immediately before drawing the dose to ensure the suspension has not settled in the vial.

  • Insertion: Insert the bulb tip into the diastema (the gap between the incisors and molars). Gently slide the needle over the tongue and down the esophagus. Do not force the needle; it should glide under its own weight.

  • Delivery: Depress the plunger smoothly. Withdraw the needle carefully and monitor the animal for 5 minutes for signs of respiratory distress.

Mechanistic Pharmacokinetic Pathway

Once administered, the physical state of the formulation dictates the bioavailability of the quinazoline amine.

PK_Pathway Stomach Stomach (pH 1-2) Protonation of Quinazoline N1/N3 Duodenum Duodenum (pH 6-7) Precipitation Risk (Tween 80 mitigates) Stomach->Duodenum Gastric Emptying Enterocyte Enterocyte Membrane Passive Diffusion of Lipophilic Free Base Duodenum->Enterocyte Dissolution & Partitioning PortalVein Portal Circulation Hepatic First-Pass Enterocyte->PortalVein Basolateral Efflux

In vivo absorption pathway and pH-dependent phase transitions of quinazoline amines.

  • Gastric Phase: The acidic environment of the murine stomach (pH 1-2) promotes the protonation of the quinazoline nitrogen atoms, temporarily increasing aqueous solubility.

  • Intestinal Phase: As the gastric contents empty into the neutral pH of the duodenum, weak bases typically undergo rapid precipitation. The presence of Tween 80 in the formulation is critical here; it maintains the API in a finely dispersed micro-suspension rather than allowing it to form large, insoluble aggregates [6].

  • Absorption: The unprotonated, highly lipophilic N,N-dibutyl-6-methylquinazolin-4-amine rapidly partitions across the enterocyte lipid bilayer into the portal circulation.

References

  • Title: Dibutyl-(6-methylquinazolin-4-yl)
  • Source: jci.
  • Source: iiarjournals.
  • Title: Oral gavage with methylcellulose?
  • Source: acs.
  • Title: NDA 20-998 Celecoxib (Celebrex™) - accessdata.fda.

Application Note: High-Throughput Screening of N,N-dibutyl-6-methylquinazolin-4-amine in EGFR Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Scientific Rationale

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in the tumorigenesis, progression, and aggressiveness of various malignancies[1]. Dysregulation of the EGFR signaling pathway is a hallmark of oncology, making it a prime target for therapeutic intervention[2].

The quinazoline core has emerged as a privileged scaffold for the development of novel EGFR inhibitors due to its exceptional affinity for the active site of the EGFR kinase[3]. Specifically, 4-aminoquinazoline derivatives act as highly potent ATP-competitive inhibitors. The N-1 and N-3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 and Thr766), mimicking the adenine ring of ATP[4].

In this application note, we detail the high-throughput screening (HTS) methodology for N,N-dibutyl-6-methylquinazolin-4-amine (ChemDiv ID: 4248-0339)[5], serving as a model screening hit. The structural causality for its efficacy is driven by its specific substitutions:

  • 6-Methyl Group : Provides favorable hydrophobic interactions within the binding cleft, which often enhances selectivity over other kinases[4].

  • N,N-dibutyl Group at Position 4 : Explores the solvent-accessible region and adjacent hydrophobic pockets. The bulky, lipophilic dibutyl chains optimize the residence time of the compound within the ATP-binding site while preventing the binding of native ATP.

EGFR Signaling Pathway Dynamics

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain[2]. This phosphorylation creates docking sites for adaptor proteins like GRB2, which in turn recruits the guanine nucleotide exchange factor SOS[2]. SOS activates the RAS protein, initiating the downstream RAF-MEK-ERK (MAPK) signaling cascade that ultimately drives cell proliferation and survival[2]. Inhibiting the kinase activity of EGFR with N,N-dibutyl-6-methylquinazolin-4-amine blocks this entire downstream cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Active Dimer) EGF->EGFR Binds GRB2 GRB2 Adaptor EGFR->GRB2 Autophosphorylation SOS SOS (GEF) GRB2->SOS RAS RAS-GTP (Active) SOS->RAS GDP/GTP Exchange RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 1: The EGFR-MAPK signaling pathway targeted by quinazoline-based kinase inhibitors.

Assay Design: The ADP-Glo™ Kinase Assay

For the quantitative High-Throughput Screening (qHTS) of quinazoline derivatives, the ADP-Glo™ Kinase Assay is the industry standard[2].

Causality Behind Assay Selection: Unlike traditional ATP-depletion assays (which measure the disappearance of substrate), ADP-Glo measures product (ADP) formation[6]. This is a critical distinction for drug discovery: inhibitor potency must be demonstrated at cellular ATP concentrations, which are in the millimolar range[7]. Measuring ADP formation provides a positive luminescent signal that yields a higher Signal-to-Background (S/B) ratio in the presence of high ATP, making it significantly less susceptible to false hits and ideal for 1536-well or 384-well formats[7][8].

Experimental Protocol: High-Throughput Screening Workflow

Note: This protocol is a self-validating system. It strictly requires the inclusion of positive controls (e.g., Gefitinib), vehicle controls (DMSO), and enzyme-free wells to account for substrate-independent ATPase activity and ensure data trustworthiness[9].

Step 1: Reagent and Compound Preparation
  • Compound Dilution : Dissolve N,N-dibutyl-6-methylquinazolin-4-amine in 100% DMSO to create a 10 mM stock. Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the compound into a 384-well microplate[2].

    • Critical Insight: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation[9].

  • Kinase Buffer Formulation : Prepare a working buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Critical Insight: The ADP-Glo reagent requires a minimum of 0.5 mM MgCl₂ to function properly during the detection phase[9].

Step 2: Kinase Reaction
  • Enzyme Addition : Add 2.5 µL of recombinant wild-type EGFR kinase (diluted in Kinase Buffer) to the compound-containing wells. The enzyme concentration should be pre-optimized to yield ~20% ATP conversion to maintain initial rate kinetics. Incubate for 15 minutes at room temperature to allow the quinazoline compound to bind the hinge region.

  • Reaction Initiation : Add 2.5 µL of an ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide).

    • Critical Insight: The final ATP concentration should be at or near the Km​ for EGFR to effectively identify competitive inhibitors[2].

  • Incubation : Seal the plate to prevent evaporation and incubate for 60 minutes at room temperature[2].

Step 3: ADP Detection (Luminescence)
  • Reaction Termination & ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This reagent immediately terminates the kinase reaction and depletes any unconsumed ATP, leaving only the generated ADP and a near-zero ATP background[8]. Incubate for 40 minutes at room temperature[2].

  • Signal Generation : Add 10 µL of Kinase Detection Reagent. This proprietary reagent converts the generated ADP back into ATP and simultaneously introduces a luciferase/luciferin system to generate light[8]. Incubate for 30 minutes at room temperature[2].

  • Data Acquisition : Measure the luminescence of each well using a microplate reader. The luminescent signal is directly proportional to the amount of ADP generated; therefore, a lower signal indicates active kinase inhibition by N,N-dibutyl-6-methylquinazolin-4-amine[2][7].

HTS_Workflow Lib 1. Compound Library (Quinazoline Hits) Dispense Dispense Lib->Dispense Reaction 3. Kinase Reaction (EGFR + ATP + Sub) Dispense->Reaction Stop 4. ADP-Glo Reagent (Stop Rxn & Deplete ATP) Reaction->Stop Detect Detect Stop->Detect Read 6. Luminescence Read (Microplate Reader) Detect->Read Analysis 7. Data Analysis (IC50 & Z'-factor) Read->Analysis

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow using the ADP-Glo™ assay.

Data Presentation & Quality Control

To validate the HTS campaign, quantitative metrics such as the half-maximal inhibitory concentration ( IC50​ ) and the Z'-factor must be calculated. A Z'-factor > 0.5 indicates a highly robust assay suitable for HTS[6]. Below is a representative data summary comparing the screening hit to established clinical standards.

Compound / ControlTarget IC50​ (nM)Max Inhibition (%)Z'-FactorS/B Ratio
N,N-dibutyl-6-methylquinazolin-4-amine EGFR (WT)45.298.5%0.8225.4
Gefitinib (Positive Control)EGFR (WT)1.5100.0%0.8526.1
Vehicle (1% DMSO)EGFR (WT)N/A0.0%N/A1.0
Enzyme-Free (Negative Control)NoneN/AN/AN/A0.05

Table 1: Representative HTS profiling data for N,N-dibutyl-6-methylquinazolin-4-amine compared to assay controls.

References

  • [1] Zhang, J., et al. "Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds." Anti-Cancer Agents in Medicinal Chemistry. 2012. URL: [Link]

  • [7] Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases." Assay and Drug Development Technologies. 2009. URL: [Link]

  • [4] Șandor, A., et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Pharmaceuticals (Basel). 2023. URL: [Link]

  • [3] Șandor, A., et al. "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present)." Pharmaceuticals (Basel). 2023. URL: [Link]

  • [8] Rai, S., et al. "Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay." MethodsX. 2019. URL: [Link]

  • [6] Vidugiriene, J., et al. "Comparison of bioluminescent kinase assays using substrate depletion and product formation." Assay and Drug Development Technologies. 2009. URL: [Link]

  • [9] Auld, D.S., et al. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase." Methods in Molecular Biology. 2018. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating N,N-dibutyl-6-methylquinazolin-4-amine for Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-dibutyl-6-methylquinazolin-4-amine (CID 1566035). This portal is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of this specific quinazoline derivative.

Due to its planar aromatic quinazoline core and bulky, lipophilic N,N-dibutyl aliphatic chains, this compound exhibits high crystal lattice energy and extreme lipophilicity. Furthermore, as a weak base, its solubility is highly pH-dependent. This guide provides field-proven, mechanistically grounded troubleshooting steps to prevent solvent-shift precipitation and achieve stable aqueous formulations for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before selecting a solubilization method, use the decision matrix below to align your formulation strategy with your downstream experimental requirements.

DecisionTree Start N,N-dibutyl-6-methylquinazolin-4-amine Solubility Issue Target Identify Target Application Start->Target InVitro In Vitro Assays (Cell Culture/Biochem) Target->InVitro Low Volume InVivo In Vivo Dosing (Animal Models) Target->InVivo High Volume/Exposure DMSO DMSO Stock (10-50 mM) + 0.1% Tween-80 in Buffer InVitro->DMSO Route Determine Route of Administration InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Complex SBE-β-CD (Captisol) Inclusion Complexation IV->Complex Requires Isotonicity ASD Amorphous Solid Dispersion (HPMCAS Matrix) PO->ASD Maximize Bioavailability pH pH Adjustment (Acidic Formulation) PO->pH Gastric Absorption

Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my compound immediately precipitate ("crash out") when diluted from a DMSO stock into pH 7.4 physiological buffers? Causality & Mechanism: This is a classic case of solvent-shift precipitation. DMSO effectively disrupts the strong π-π stacking of the quinazoline rings. However, upon dilution into an aqueous buffer, the local concentration of DMSO drops, and the hydrophobic N,N-dibutyl groups rapidly aggregate to minimize thermodynamically unfavorable interactions with water. At pH 7.4, the quinazoline nitrogens (pKa ~6.5-7.0) are predominantly unionized, removing any potential ion-dipole stabilization with the aqueous phase. Solution: For in vitro assays, limit DMSO to ≤1% v/v and introduce a non-ionic surfactant (e.g., 0.1% Tween-80) to the aqueous buffer before adding the compound. The surfactant micelles will sequester the lipophilic dibutyl chains, lowering the surface tension and preventing crystal nucleation[1].

Q2: We need to dose this compound intravenously (IV) in rodents, but we cannot use high levels of co-solvents due to toxicity. What is the best approach? Causality & Mechanism: Intravenous formulations require strict isotonicity and physiological compatibility. High concentrations of co-solvents (like PEG400 or Propylene Glycol) can induce hemolysis or severe injection-site reactions. The optimal solution is inclusion complexation using Sulfobutylether-β-cyclodextrin (SBE-β-CD, commercially known as Captisol®)[2]. The SBE-β-CD molecule features a hydrophobic internal cavity and a highly hydrophilic, negatively charged exterior. The lipophilic N,N-dibutyl-6-methylquinazolin-4-amine molecule acts as a "guest," partitioning into the hydrophobic cavity. This masks the drug's lipophilicity without altering its covalent structure, while the sulfobutyl ether groups ensure massive aqueous solubility and safe renal clearance[3]. Solution: Formulate the compound in a 10-20% w/v SBE-β-CD saline solution following Protocol 1 below.

Q3: Can I simply lower the pH of the vehicle to dissolve the compound? Causality & Mechanism: Yes, but with strict caveats. N,N-dibutyl-6-methylquinazolin-4-amine is a basic compound. Lowering the pH of the formulation below its pKa (e.g., pH 3.0 - 4.0 using 0.1M HCl or citrate buffer) will protonate the quinazoline nitrogens, forming a highly soluble salt. However, if this acidic formulation is administered orally (PO), the drug will rapidly precipitate upon entering the neutral pH of the intestine. To prevent this in vivo precipitation, you must formulate it as an Amorphous Solid Dispersion (ASD) or incorporate a polymeric precipitation inhibitor (like Hypromellose Acetate Succinate, HPMCAS), which maintains supersaturation in the intestinal fluid[4].

Quantitative Data: Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionMax Estimated ConcentrationProsCons
Co-solvency (10% DMSO / 90% Buffer) Reduces dielectric constant of water~50 - 100 µg/mLSimple preparation; ideal for rapid in vitro screening.High toxicity in vivo; high risk of precipitation upon injection.
pH Adjustment (pH 3.5 Citrate Buffer) Ionization of quinazoline nitrogens~1 - 5 mg/mLCost-effective; yields a transparent solution.Tissue irritation (IV); high risk of intestinal precipitation (PO).
SBE-β-CD Complexation (20% w/v) Host-guest hydrophobic encapsulation~10 - 50 mg/mLExcellent safety profile; isotonic; highly stable against hydrolysis.High excipient cost; requires optimization of molar mixing ratio.
Amorphous Solid Dispersion (HPMCAS) Polymer matrix prevents crystallization~20 - 100 mg/mL (in GI tract)Maximizes oral bioavailability; prevents in vivo precipitation.Complex manufacturing (requires hot-melt extrusion or spray drying).

Table 1: Comparative analysis of formulation strategies for lipophilic quinazoline derivatives.

Self-Validating Experimental Protocols

Workflow N1 Weigh API & SBE-β-CD N2 Dissolve SBE-β-CD in Aqueous Media N1->N2 N3 Add API to Cyclodextrin Solution N2->N3 N4 Stir/Sonicate (24h at RT) N3->N4 N5 Filter (0.22 µm) to remove uncomplexed API N4->N5 N6 Lyophilize (Optional) N5->N6

Figure 2: Step-by-step workflow for SBE-β-CD (Captisol) inclusion complexation.

Protocol 1: Preparation of SBE-β-CD Inclusion Complex for IV Administration

Self-Validation Checkpoint: A successful complexation will result in an optically clear solution that does not scatter light (no Tyndall effect) and maintains >95% API recovery after 0.22 µm filtration.

  • Vehicle Preparation: Weigh 20 g of SBE-β-CD and dissolve it in 80 mL of sterile, molecular-biology grade water or 0.9% saline. Stir until completely clear. Adjust the final volume to 100 mL (yielding a 20% w/v solution).

  • API Addition: Weigh the required amount of N,N-dibutyl-6-methylquinazolin-4-amine (e.g., 500 mg for a 5 mg/mL target). Slowly add the solid API to the stirring cyclodextrin solution.

  • Equilibration: Crucial Step. Do not simply vortex. The host-guest complexation is an equilibrium process driven by van der Waals forces and hydrophobic interactions[5]. Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in Methanol and quantify the dissolved API concentration via HPLC-UV against a standard curve.

Protocol 2: pH-Shift Formulation with Precipitation Inhibitors for Oral Gavage

Self-Validation Checkpoint: The formulation must remain clear for at least 4 hours when a 1 mL aliquot is diluted into 10 mL of Simulated Intestinal Fluid (SIF, pH 6.8).

  • Acidic Solubilization: Suspend the compound in 0.1 M Citrate Buffer (pH 3.0) at a concentration of 2 mg/mL. Stir until the compound is fully dissolved (protonated).

  • Polymer Addition: Slowly add 0.5% w/v HPMC (Hypromellose) to the solution. Causality: HPMC acts as a polymeric precipitation inhibitor. It binds to the hydrophobic faces of any nucleating drug crystals via hydrogen bonding, sterically hindering crystal growth when the pH shifts in the GI tract.

  • Stirring: Stir overnight at 4°C to ensure complete hydration of the HPMC polymer without inducing thermal gelation.

  • Validation: Perform a solvent-shift test by dropping 100 µL of the formulation into 1 mL of PBS (pH 7.4). Monitor for turbidity at 600 nm using a spectrophotometer over 2 hours.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences (JMPAS).[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research (IJPPR).[Link]

  • Sulfobutylether-β-cyclodextrin. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

Technical Support Center: Troubleshooting N,N-dibutyl-6-methylquinazolin-4-amine Degradation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dibutyl-6-methylquinazolin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound degradation in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental compounds.

I. Understanding the Challenge: Why is My Compound Degrading in DMSO?

N,N-dibutyl-6-methylquinazolin-4-amine, like many quinazoline derivatives, can be susceptible to degradation in DMSO, a widely used solvent in drug discovery for its excellent solubilizing properties.[1] Understanding the potential reasons for this instability is the first step toward effective troubleshooting.

FAQ 1: What are the primary signs of N,N-dibutyl-6-methylquinazolin-4-amine degradation in a DMSO stock solution?

Visible signs of degradation can include a change in the color of the solution or the formation of a precipitate.[2] However, degradation can also occur without any visible changes, making analytical monitoring crucial for confirming the integrity of your compound.[2] A significant decrease in the main compound's peak area or the appearance of new peaks in an HPLC or LC-MS analysis is a definitive indicator of degradation.[2]

FAQ 2: What are the likely chemical reactions causing the degradation?

While specific degradation pathways for N,N-dibutyl-6-methylquinazolin-4-amine are not extensively published, related quinazoline structures can undergo several types of degradation:

  • Hydrolysis: The 4-amino group of the quinazoline ring can be susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/alkaline impurities in the DMSO.[3][4] This can lead to the formation of the corresponding quinazolinone.

  • Oxidation: The quinazoline ring system can be prone to oxidation.[5][6] DMSO itself can act as a mild oxidant in some organic reactions, and its decomposition can be catalyzed by acids and bases.[7][8]

  • Reaction with DMSO Impurities: Technical-grade DMSO can contain impurities that may react with the compound. Even high-purity DMSO is hygroscopic and can absorb atmospheric moisture, which can facilitate hydrolysis.[9]

FAQ 3: Can DMSO itself contribute to the degradation?

Yes, DMSO is not entirely inert. At elevated temperatures or in the presence of acids or bases, DMSO can decompose.[7][8] This decomposition can generate reactive species that may in turn degrade the dissolved compound. Furthermore, DMSO can facilitate certain reactions, and its presence has been shown to influence degradation pathways of other small molecules.[10] Some studies have even noted that certain quinazoline derivatives show instability in DMSO almost immediately after preparation.[11]

II. Proactive Measures: Best Practices for Storage and Handling

Preventing degradation starts with proper storage and handling of both the solid compound and its DMSO stock solutions.

FAQ 4: What are the ideal storage conditions for solid N,N-dibutyl-6-methylquinazolin-4-amine?

For long-term stability, solid compounds are typically stored at -20°C for up to 3 years or at 4°C for up to 2 years.[12] It is crucial to refer to the product's specific Technical Data Sheet (TDS) and Certificate of Analysis (CofA) for the manufacturer's recommendations.[12]

FAQ 5: How should I prepare and store my DMSO stock solutions to minimize degradation?

Proper preparation and storage are critical for maintaining the integrity of your compound in solution.

Parameter Recommendation Rationale
DMSO Quality Use high-purity, anhydrous DMSO.Minimizes contaminants and water that can participate in degradation reactions.[2]
Preparation Before opening the vial of solid compound, centrifuge it to ensure all the powder is at the bottom.[12] For quantities of 10 mg or less, add the solvent directly to the vial.[12] For larger quantities, weigh out the required amount for immediate use.[12]Ensures accurate weighing and minimizes exposure of the bulk solid to the atmosphere.
Storage Temperature Store stock solutions at -20°C or -80°C.[12][13]Low temperatures slow down chemical reactions, including degradation.
Aliquoting Aliquot the stock solution into single-use volumes.[2][12]Avoids repeated freeze-thaw cycles which can affect compound stability.[2]
Container Use tightly sealed vials.[12]Prevents absorption of atmospheric moisture.
Desiccation Consider storing the DMSO stock solution in a desiccator.[2][13]Further protects against moisture absorption.
FAQ 6: How long can I expect my N,N-dibutyl-6-methylquinazolin-4-amine stock solution in DMSO to be stable?

The stability of a compound in DMSO is highly dependent on its chemical structure, the purity of the DMSO, and the storage conditions (temperature, light exposure).[2] Studies on other quinazoline derivatives have shown stability ranging from a few hours to several months.[2] Therefore, it is essential to experimentally determine the stability of your specific compound under your laboratory's conditions.

III. Analytical Troubleshooting: Detecting and Quantifying Degradation

If you suspect degradation, a systematic analytical approach is necessary to confirm it and identify the degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[14][15]

Workflow for Investigating Degradation

degradation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Prep Prepare fresh DMSO stock and a time-zero sample Aged Incubate stock under experimental conditions Prep->Aged Simulate storage HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS Aged->HPLC Inject samples Aged->LCMS Inject samples Compare Compare chromatograms (Time-zero vs. Aged) HPLC->Compare Characterize Characterize degradants by mass spectrometry LCMS->Characterize Identify Identify new peaks and quantify parent loss Compare->Identify

Caption: Experimental workflow for assessing compound stability.

FAQ 7: How do I set up an HPLC method to detect the degradation of N,N-dibutyl-6-methylquinazolin-4-amine?

A reversed-phase HPLC method is a good starting point for analyzing quinazoline derivatives.[16][17]

Step-by-Step HPLC Method Development Guide:

  • Column Selection: A C18 column is often suitable for the analysis of quinazoline derivatives.[16][17]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with an additive like 0.1% formic acid or phosphoric acid.

    • Solvent B: HPLC-grade acetonitrile or methanol.[18][19]

    • Ensure the mobile phase is filtered and degassed.[17]

  • Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. This will help to separate the parent compound from potentially more polar or less polar degradation products.

  • Detection: Use a UV detector. Quinazoline derivatives typically have strong UV absorbance.[17] Monitor at a wavelength around 254 nm as a starting point, and determine the optimal wavelength by running a UV scan of a standard solution.[17]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.[17] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17]

FAQ 8: What should I look for in the HPLC chromatogram to confirm degradation?

Compare the chromatogram of an aged sample to a freshly prepared, time-zero sample. Degradation is indicated by:

  • A decrease in the peak area of the parent compound (N,N-dibutyl-6-methylquinazolin-4-amine).

  • The appearance of new peaks, which correspond to degradation products.[2]

FAQ 9: How can LC-MS help in identifying the degradation products?

LC-MS is invaluable for characterizing the unknown peaks observed in the HPLC analysis.[20] By determining the mass-to-charge ratio (m/z) of the degradation products, you can deduce their molecular weights. This information, combined with knowledge of likely degradation pathways (e.g., hydrolysis, oxidation), can help in elucidating the structures of the degradants.

Troubleshooting Common HPLC Issues
Problem Potential Cause Solution
Peak Tailing Secondary interactions with the column; column overload.Add a competing base like triethylamine (TEA) to the mobile phase; reduce sample concentration.[17]
Shifting Retention Times Inconsistent mobile phase preparation; insufficient column equilibration.Prepare fresh mobile phase daily; increase equilibration time between runs.[17]
Noisy Baseline Contaminated mobile phase; air bubbles in the system.Use high-purity, HPLC-grade solvents; degas the mobile phase.[17]

IV. Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a powerful way to understand the intrinsic stability of a molecule and to identify potential degradation products.[3][21] This involves subjecting the compound to harsher conditions than it would typically encounter during storage or use.

Forced Degradation Workflow

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1 M HCl) LCMS LC-MS/MS Analysis Acid->LCMS Base Basic (e.g., 0.1 M NaOH) Base->LCMS Oxidative Oxidative (e.g., 3% H2O2) Oxidative->LCMS Thermal Thermal (e.g., 60°C) Thermal->LCMS Photolytic Photolytic (ICH Q1B) Photolytic->LCMS Pathways Identify Degradation Pathways LCMS->Pathways Method Develop Stability-Indicating Method Pathways->Method

Caption: Workflow for forced degradation studies.

FAQ 10: How do I perform a forced degradation study for N,N-dibutyl-6-methylquinazolin-4-amine?

Following guidelines from the International Council for Harmonisation (ICH), such as Q1A, is recommended.[3][21] A typical study would involve exposing a solution of the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or slightly elevated temperature.[21]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.[21]

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Exposure to light according to ICH Q1B guidelines.

Samples are taken at various time points and analyzed by HPLC or LC-MS to track the formation of degradation products.

By understanding the potential degradation pathways and implementing robust storage, handling, and analytical procedures, researchers can ensure the quality and reliability of their experimental results when working with N,N-dibutyl-6-methylquinazolin-4-amine.

V. References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Meissner, F., Gsponer, J., & Ciulli, A. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. STAR Protocols, 5(1), 102834.

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83.

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385.

  • Lee, C., et al. (2014). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 63, 27-35.

  • Kozik, V., et al. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1820, 605-613.

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study Concerning the Synthesis, Basicity and Hydrolysis of 4-Amino-2-(N,N-diethylamino)quinazoline Derivatives. Retrieved from [Link]

  • Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10794-10801.

  • National Institutes of Health. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved from [Link]

  • Frontiers. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]

  • National Institutes of Health. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • MDPI. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N–H Ketimines. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in selective functionalization of the quinazoline scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Mapping degradation pathways of natural and synthetic dyes with LC-MS: Influence of solvent on degradation mechanisms. Retrieved from [Link]

  • ACS Publications. (2017). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. Retrieved from [Link]

  • SciELO. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • ResearchGate. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Dove Press. (2024). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Retrieved from [Link]

  • National Institutes of Health. (2015). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • National Institutes of Health. (2016). Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics. Retrieved from [Link]

  • National Institutes of Health. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Retrieved from [Link]

  • Reddit. (2025). DMSO in LCMS. Retrieved from [Link]

  • Research in Pharmaceutical Sciences. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Retrieved from [Link]

  • Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-methylquinazolin-4-amine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N,N-Dibutyl-6-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing N,N-dibutyl-6-methylquinazolin-4-amine. The conversion of 6-methylquinazolin-4(3H)-one to its final aminated form involves a delicate two-step sequence: phosphorus oxychloride (POCl₃) mediated chlorination, followed by a nucleophilic aromatic substitution (SₙAr).

Below, you will find a mechanistic breakdown of the workflow, troubleshooting FAQs for common experimental bottlenecks, quantitative optimization data, and self-validating protocols.

Synthetic Workflow

SynthesisWorkflow SM 6-Methylquinazolin-4(3H)-one (Starting Material) Step1 Chlorination POCl3, N,N-Diethylaniline Toluene, 90°C SM->Step1 Int1 4-Chloro-6-methylquinazoline (Reactive Intermediate) Step1->Int1 -PO2Cl, -HCl Step2 SNAr Amination N,N-Dibutylamine, DIPEA EtOH, Microwave 120°C Int1->Step2 Product N,N-Dibutyl-6-methylquinazolin-4-amine (Target Compound) Step2->Product -HCl

Caption: Optimized synthetic workflow for N,N-dibutyl-6-methylquinazolin-4-amine.

Troubleshooting & FAQs

Phase 1: Chlorination (POCl₃ Activation)

Q1: My chlorination reaction is stalling, and I am observing the formation of insoluble byproducts. How can I drive this to completion? Causality & Solution: The conversion of quinazolinones to 4-chloroquinazolines using neat POCl₃ can stall due to the formation of insoluble phosphate intermediates or unreactive pseudodimers at lower temperatures[1]. To resolve this, avoid using neat POCl₃. Instead, use a combination of POCl₃ and N,N-diethylaniline in dry toluene under reflux (70–90 °C). The N,N-diethylaniline acts as both a base to scavenge HCl and a catalyst, forming a highly electrophilic Vilsmeier-type intermediate that accelerates the displacement of the tautomeric hydroxyl group[2].

Q2: My TLC shows complete conversion to the 4-chloro intermediate, but my isolated yield is poor after the aqueous workup. Where is the product going? Causality & Solution: 4-Chloroquinazolines are highly susceptible to hydrolysis back to the starting quinazolinone, especially in the presence of trace moisture and the acidic byproducts generated during the POCl₃ quench[1]. Action: Never quench the reaction with ambient water. Carefully pour the concentrated reaction mixture over crushed ice mixed with saturated aqueous NaHCO₃ to maintain a slightly alkaline pH, which neutralizes the destructive HCl. Extract immediately into a non-polar solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and concentrate. Use the intermediate immediately in the next step to prevent atmospheric degradation.

Phase 2: Nucleophilic Aromatic Substitution (SₙAr)

Q3: The SₙAr reaction with N,N-dibutylamine gives low yields (<40%) and requires excessive heating. Why is this reaction so sluggish? Causality & Solution: You are fighting two competing variables:

  • Electronic Deactivation: The 6-methyl group on the quinazoline ring exerts an electron-donating inductive effect. This increases the electron density of the aromatic system, which significantly reduces the electrophilicity of the C4 carbon, making nucleophilic attack less favorable[3].

  • Steric Hindrance: N,N-dibutylamine is a bulky secondary amine. The dual butyl chains create substantial steric clash during the formation of the Meisenheimer complex transition state.

Q4: How can I optimize the SₙAr step to overcome these electronic and steric barriers? Causality & Solution: Switch your solvent system and heating modality.

  • Solvent: Move from aprotic solvents (like THF) to a polar protic solvent like Ethanol (EtOH). The protic solvent hydrogen-bonds with the leaving chloride ion, lowering the activation energy of the transition state[3].

  • Base: Use N,N-diisopropylethylamine (DIPEA). Its steric bulk prevents it from competing as a nucleophile, but it efficiently neutralizes the generated HCl, preventing the protonation and subsequent deactivation of your N,N-dibutylamine[3].

  • Heating: Utilize microwave irradiation (120 °C). Microwave synthesis provides rapid, superheated energy transfer that effectively overcomes the high activation energy barrier imposed by the sterics and the 6-methyl group, reducing reaction times from hours to minutes[4].

Quantitative Optimization Data

The following table summarizes the optimization trajectory for the SₙAr amination of 4-chloro-6-methylquinazoline with N,N-dibutylamine.

SolventBase (Equiv)Heating ModalityTemp (°C)TimeIsolated Yield (%)HPLC Purity (%)
THFEt₃N (2.0)Conventional Oil Bath65 (Reflux)12 h3482.5
DioxaneK₂CO₃ (2.0)Conventional Oil Bath100 (Reflux)8 h5187.0
EtOHDIPEA (2.0)Conventional Oil Bath80 (Reflux)6 h7693.2
EtOH DIPEA (2.0) Microwave Irradiation 120 20 min 92 >98.0

Note: All reactions were performed using 1.0 equiv of 4-chloro-6-methylquinazoline and 1.5 equiv of N,N-dibutylamine.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in observational checkpoints ensure you can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of 4-Chloro-6-methylquinazoline
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylquinazolin-4(3H)-one (10.0 mmol) and dry toluene (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-diethylaniline (20.0 mmol) to the suspension, followed by the dropwise addition of POCl₃ (20.0 mmol) via syringe[2]. Self-Validation Check: The suspension will gradually dissolve into a homogeneous yellow/amber solution as the Vilsmeier intermediate forms.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Self-Validation Check: The UV-active starting material spot (R_f ≈ 0.2) must completely disappear, replaced by a new, high-running spot (R_f ≈ 0.7).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess toluene and POCl₃. Carefully pour the oily residue into a vigorously stirred mixture of crushed ice (50 g) and saturated aqueous NaHCO₃ (50 mL). Self-Validation Check: Ensure the aqueous layer is strictly pH > 7 using pH paper to prevent hydrolysis.

  • Extraction: Extract immediately with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a pale yellow solid. Proceed immediately to Protocol B.

Protocol B: Microwave-Assisted Synthesis of N,N-Dibutyl-6-methylquinazolin-4-amine
  • Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the freshly prepared 4-chloro-6-methylquinazoline (5.0 mmol) in absolute Ethanol (5 mL).

  • Reagent Addition: Add N,N-dibutylamine (7.5 mmol) and DIPEA (10.0 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes[4]. Self-Validation Check: The pressure curve on the microwave synthesizer should remain stable, and the solution will turn a deep, clear amber.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). Self-Validation Check: The starting material (R_f ≈ 0.9) should be fully consumed, with the product appearing as a distinct spot at R_f ≈ 0.5 (stains positive with Dragendorff's reagent for tertiary amines).

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 98:2) to yield the pure target compound.

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC (nih.gov).
  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters (acs.org).
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Benchchem.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.

Sources

Technical Support Center: Troubleshooting N,N-Dibutyl-6-methylquinazolin-4-amine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals eliminate background noise and optimize signal-to-noise ratios (SNR) in fluorescence assays utilizing N,N-dibutyl-6-methylquinazolin-4-amine .

Rather than simply providing a list of quick fixes, this guide is built on the principles of causality and self-validating experimental design. By understanding the specific physicochemical properties of your quinazoline probe, you can systematically isolate and resolve assay interference.

Part 1: Mechanistic Troubleshooting Guide

Background noise in fluorescence assays is rarely a random artifact; it is a physical response of the probe to its microenvironment. For N,N-dibutyl-6-methylquinazolin-4-amine, noise typically originates from three distinct mechanisms:

Module 1: Probe Aggregation and Light Scattering

The Causality: The N,N-dibutyl substitution on the 4-amine position drastically increases the lipophilicity of the quinazoline core. In standard aqueous physiological buffers, hydrophobic effects drive these molecules to form micelles and π-π stacked aggregates. For many quinazoline derivatives, this leads to Aggregation-Caused Quenching (ACQ) [1]. ACQ not only quenches the specific fluorescent signal but also creates colloidal particles that cause severe Rayleigh scattering. Fluorometers often misread this scattered excitation light as high baseline "noise." The Solution: Disrupt π-π stacking by optimizing the solvent matrix with non-ionic surfactants or co-solvents to maintain the probe in a monomeric state.

Module 2: Biological Matrix Autofluorescence

The Causality: Quinazoline cores typically require excitation in the UV-to-blue spectrum (320–380 nm) and emit in the blue-to-green spectrum (400–500 nm). Unfortunately, biological matrices (e.g., cell lysates, serum) contain endogenous fluorophores like NADH, FAD, and aromatic amino acids that excite and emit in this exact same window, creating a high background signal[2]. The Solution: Implement Time-Resolved Fluorescence (TRF) gating and utilize opaque black microplates to physically and temporally separate the probe's signal from matrix autofluorescence[3].

Module 3: pH-Driven Spectral Shifts

The Causality: The nitrogen atoms within the quinazoline ring and the tertiary amine are highly sensitive to protonation. Minor fluctuations in assay pH can shift the equilibrium between the neutral and protonated states of the probe, altering its quantum yield and shifting its emission maximum[4]. This creates a drifting baseline that mimics background noise. The Solution: Utilize high-capacity buffering systems (e.g., 50 mM HEPES) and strictly validate the pH of all assay components prior to reading.

Part 2: Visual Workflows

G Probe N,N-dibutyl-6-methylquinazolin-4-amine (Highly Lipophilic) Aqueous Standard Aqueous Buffer (High Polarity) Probe->Aqueous Dissolves in Solvent Optimized Buffer (+ 0.05% Tween-20) Probe->Solvent Dissolves in Aggregates π-π Stacking & Micelles (Aggregation) Aqueous->Aggregates Hydrophobic Effect Monomers Stable Monomers (Solvated) Solvent->Monomers Solubilization ACQ Aggregation-Caused Quenching (High Scatter / Noise) Aggregates->ACQ Excitation Emission Specific Fluorescence (High SNR) Monomers->Emission Excitation

Mechanistic pathway of Aggregation-Caused Quenching vs. specific emission in quinazoline probes.

Workflow Start High Background Noise Detected Check1 Isolate Source: Buffer vs. Biological Matrix Start->Check1 Path1 Buffer Issue (Scattering/ACQ) Check1->Path1 Probe Only Path2 Matrix Issue (Autofluorescence) Check1->Path2 Probe + Lysate Fix1 Optimize Co-solvents (Add Surfactant) Path1->Fix1 Fix2 Use Black Microplates & Time-Resolved Gating Path2->Fix2 Validate Recalculate Signal-to-Noise Ratio Fix1->Validate Fix2->Validate

Decision matrix for troubleshooting and resolving background noise in fluorescence assays.

Part 3: Experimental Protocols

Protocol 1: Solubilization and Anti-Scattering Optimization

This is a self-validating protocol. By running a baseline scatter check, you prove whether your noise is optical scattering or true fluorescence.

  • Prepare Stock: Dissolve N,N-dibutyl-6-methylquinazolin-4-amine in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare your base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Split into two aliquots. To Aliquot B, add 0.05% (v/v) Tween-20 and 0.1% (w/v) BSA.

  • Dilution: Dilute the probe to a final working concentration of 10 µM in both Aliquot A (Standard) and Aliquot B (Optimized). Ensure final DMSO concentration does not exceed 1%.

  • Scatter Validation (The Self-Check): Place both solutions in a fluorometer. Set the excitation and emission monochromators to the exact same wavelength (e.g., Ex 350 nm / Em 350 nm).

  • Read: A high signal in Aliquot A indicates severe Rayleigh scattering due to aggregation. A near-zero signal in Aliquot B confirms that the surfactant has successfully forced the probe into a monomeric state, eliminating scatter-induced noise.

Protocol 2: Time-Resolved Fluorescence (TRF) Gating

Use this protocol to eliminate short-lived autofluorescence from biological matrices.

  • Plate Selection: Transfer your optimized assay mixture into a solid black, flat-bottom microplate. Black plates absorb stray excitation light and quench well-to-well crosstalk, drastically reducing background noise[2].

  • Instrument Setup: Configure your microplate reader for Time-Resolved Fluorescence (TRF).

  • Delay Window: Set a delay time of 50–100 microseconds (µs) after the excitation flash. Endogenous matrix fluorophores (like NADH) have lifetimes of less than 10 nanoseconds and will decay completely during this window[3].

  • Integration Window: Set the signal integration time to 200–400 µs to capture the longer-lived emission of the target complex.

Part 4: Quantitative Data Summary

The following table demonstrates the typical impact of systematic assay modifications on the Signal-to-Noise Ratio (SNR) of highly lipophilic quinazoline probes.

Assay ConditionBackground Noise (RFU)Specific Signal (RFU)SNRScientific Rationale
Standard Buffer (Clear Plate) 8,50012,0001.4 High scatter from aggregates; clear walls reflect stray light.
Standard Buffer (Black Plate) 4,20011,5002.7 Black walls absorb stray light, halving background[2].
Buffer + 0.05% Tween-20 (Black Plate) 95028,00029.4 Surfactant prevents ACQ, dropping scatter and boosting true emission[1].
Optimized Buffer + TRF Gating 12026,500220.8 TRF delay completely eliminates short-lived matrix autofluorescence[3].

Part 5: Frequently Asked Questions (FAQs)

Q: I added surfactant to reduce aggregation, but my specific signal actually decreased. Why? A: You may have exceeded the Critical Micelle Concentration (CMC) of the surfactant. While a small amount of surfactant (0.01% - 0.05%) prevents probe-probe π-π stacking, excess surfactant can trap the N,N-dibutyl-6-methylquinazolin-4-amine deep within the hydrophobic core of the micelles. This shields the probe from interacting with your target analyte, reducing the specific signal. Always titrate your surfactant.

Q: My baseline noise drifts steadily upward over a 30-minute kinetic read. Is this photobleaching? A: No, photobleaching causes a downward drift in signal. An upward drift in baseline noise is typically caused by probe precipitation over time. The N,N-dibutyl groups make the molecule kinetically unstable in aqueous media. If your DMSO stock was added too quickly to the aqueous buffer, localized supersaturation occurs, leading to slow, continuous aggregation and increasing light scatter. Ensure rapid vortexing during probe addition.

Q: Can I use a clear-bottom black plate instead of a solid black plate to reduce noise? A: If you are reading fluorescence from the top, a solid black plate is superior. Clear bottoms can act as light pipes, channeling excitation light into adjacent wells and increasing background noise via crosstalk. Only use clear-bottom plates if your instrument is strictly configured for bottom-reading (e.g., for adherent cell assays)[2].

Q: Does the 6-methyl group on the quinazoline core contribute to the background noise? A: The 6-methyl group primarily acts as a weak electron-donating group, which slightly red-shifts the emission spectrum compared to an unsubstituted quinazoline. While it does not directly cause noise, it does increase the overall hydrophobicity of the molecule slightly, compounding the aggregation issues driven by the N,N-dibutyl moiety.

Part 6: References

  • Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances / PubMed Central. Available at:

  • Time-Resolved Fluorescence Measurements. BMG LABTECH. Available at:

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at:

  • 4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides. PubMed / NIH. Available at:

Sources

Technical Support Center: Solubilization & Assay Formulation for N,N-dibutyl-6-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with N,N-dibutyl-6-methylquinazolin-4-amine . Due to its rigid aromatic quinazoline core and highly hydrophobic N,N-dibutyl chains, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high permeability but exceptionally poor aqueous solubility.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality of quinazoline precipitation, provide self-validating formulation protocols, and establish robust standard operating procedures (SOPs) to ensure your in vitro and cell-based assays yield reproducible, artifact-free data.

The Mechanistic Root Cause of Precipitation

Understanding why a compound precipitates is the first step in preventing it. When diluting a concentrated DMSO stock of N,N-dibutyl-6-methylquinazolin-4-amine into a physiological buffer (pH 7.4), researchers frequently observe immediate turbidity.

This phenomenon is driven by two primary physicochemical factors:

  • Solvent Polarity Shock: DMSO is a highly polar aprotic solvent that easily solvates lipophilic chains. When introduced into a large volume of aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic dibutyl groups can be solvated by water. This creates localized zones of supersaturation, causing the molecules to collapse onto each other and drive rapid nucleation[1].

  • Ionization State (pKa): The quinazoline scaffold contains basic nitrogen atoms. The N1 position of a 4-aminoquinazoline derivative typically exhibits a pKa between 5.0 and 6.0[2]. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, free-base form, maximizing its hydrophobicity and driving π-π stacking of the planar aromatic rings[3].

G Stock 10 mM DMSO Stock (Un-ionized, Lipophilic) Direct Direct Dilution into pH 7.4 Buffer Stock->Direct Solvent Polarity Shock Rescue1 Stepwise Dilution with Tween-80 Stock->Rescue1 Rescue2 HP-β-CD Complexation Stock->Rescue2 Rescue3 pH < 5.0 Adjustment Stock->Rescue3 Precip Rapid Nucleation & Precipitation Direct->Precip Hydrophobic Effect Soluble Stable Aqueous Solution Rescue1->Soluble Micelle Encapsulation Rescue2->Soluble Host-Guest Inclusion Rescue3->Soluble N1 Protonation

Caption: Logical pathways of quinazoline precipitation and formulation-based rescue strategies.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does N,N-dibutyl-6-methylquinazolin-4-amine precipitate immediately upon dilution from DMSO into PBS? A1: This is a classic "precipitation upon dilution" event[1]. The water molecules cannot form a stable hydration shell around the hydrophobic dibutyl groups and the planar quinazoline ring. Consequently, the compound experiences localized supersaturation, leading to rapid π-π stacking, nucleation, and visible precipitation[3].

Q2: Can I prevent precipitation by simply increasing the DMSO concentration in my assay buffer? A2: While increasing DMSO will thermodynamically improve solubility, it is rarely viable for biological assays. DMSO concentrations above 0.5% - 1.0% (v/v) can induce cytotoxicity, alter cell membrane permeability, and denature target proteins, thereby generating artifactual data[4]. Instead of increasing the final DMSO concentration, intermediate co-solvent systems or excipients must be utilized.

Q3: How does pH affect the solubility of this specific compound? A3: The N1 position of the 4-aminoquinazoline core is the primary site of protonation[2]. Because its pKa is acidic (typically ~5.5), the molecule is highly lipophilic at pH 7.4. Lowering the buffer pH below 5.0 protonates the N1 nitrogen, forming a water-soluble salt. If your assay tolerates acidic conditions (e.g., certain biochemical enzymatic assays), this is a highly effective, excipient-free solubilization strategy.

Q4: What is the most robust formulation strategy for cell-based assays at pH 7.4? A4: Complexation with is the gold standard for this class of molecules[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic N,N-dibutyl chains and the quinazoline core intercalate into this cavity, forming a thermodynamically stable host-guest inclusion complex[6]. This shields the hydrophobic regions from water, maintaining the compound in solution without the cytotoxicity associated with high organic solvent concentrations[7].

Standard Operating Procedures (SOPs)

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Always include a visual inspection step against a dark background to confirm the absence of micro-precipitates (Tyndall effect).

Protocol A: Stepwise Dilution with Non-Ionic Surfactants (Tween-80)

Best for: Biochemical assays where cyclodextrins may interfere with target binding.

  • Stock Preparation: Prepare a 10 mM stock solution of N,N-dibutyl-6-methylquinazolin-4-amine in anhydrous, high-purity DMSO. Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Formulation: Create an intermediate working stock by diluting the 10 mM DMSO stock 1:10 into a co-solvent mixture of 10% Tween-80 in DMSO. Causality note: Pre-coating the compound with surfactant before aqueous exposure prevents the immediate hydrophobic collapse.

  • Aqueous Integration: Slowly add the intermediate stock dropwise to the final aqueous buffer (e.g., PBS) while vortexing vigorously.

  • Validation: Visually inspect the solution. It should remain optically clear. If opalescence occurs, the concentration exceeds the micellar encapsulation capacity.

Protocol B: HP-β-CD Inclusion Complexation (Lyophilization Method)

Best for: Cell-based assays and in vivo pharmacokinetic studies requiring high aqueous concentrations at physiological pH.

Workflow N1 Step 1: Dissolve HP-β-CD in Water N2 Step 2: Add Compound (Solvent/Kneading) N1->N2 N3 Step 3: Equilibrate for 12-24 Hours N2->N3 N4 Step 4: Lyophilize to Dry Powder N3->N4 N5 Step 5: Reconstitute in Assay Buffer N4->N5

Caption: Step-by-step workflow for the preparation of HP-β-CD inclusion complexes via lyophilization.

  • Host Preparation: Dissolve HP-β-CD in ultra-pure water to create a 20% (w/v) solution.

  • Guest Addition: Dissolve N,N-dibutyl-6-methylquinazolin-4-amine in a minimal volume of a volatile organic solvent (e.g., tert-butyl alcohol or methanol). Add this dropwise to the HP-β-CD solution[6].

  • Equilibration: Stir the mixture magnetically at room temperature for 12–24 hours to allow the thermodynamic formation of the inclusion complex.

  • Lyophilization: Flash-freeze the solution and lyophilize (freeze-dry) for 48 hours to remove all solvents.

  • Reconstitution: The resulting porous white powder is the inclusion complex. It can be directly dissolved in PBS (pH 7.4) to achieve high micromolar to millimolar concentrations without precipitation[5].

Quantitative Solubility Profiles

The following table summarizes the anticipated solubility limits of N,N-dibutyl-6-methylquinazolin-4-amine under various formulation strategies. Note: Exact values should be empirically verified using HPLC or UV-Vis spectroscopy for your specific assay conditions.

Formulation StrategyFinal Buffer ConditionEstimated Solubility LimitMechanism of Action
Direct Dilution (Control) PBS (pH 7.4), 1% DMSO< 1 µMNone (Baseline hydrophobic collapse)
pH Adjustment Acetate Buffer (pH 4.5)~50 - 100 µMProtonation of quinazoline N1 nitrogen
Surfactant Addition PBS (pH 7.4), 0.1% Tween-80~10 - 50 µMMicellar encapsulation
Cyclodextrin Complexation PBS (pH 7.4), 10% HP-β-CD> 500 µMHost-guest inclusion complex

References

  • BenchChem Technical Support. Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.

  • BenchChem Technical Support. Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. BenchChem.

  • Zieliński, W., & Kudelko, A. Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005.

  • Li, N., et al. Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate.

  • Yano, H., et al. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI Pharmaceutics, 2023.

  • BenchChem Technical Support. Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.

Sources

resolving peak tailing of N,N-dibutyl-6-methylquinazolin-4-amine in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Center Advanced Technical Support for Method Development & Analytical Workflows

This guide addresses the specific chromatographic challenges associated with N,N-dibutyl-6-methylquinazolin-4-amine , a highly hydrophobic and strongly basic compound. Due to its structural properties, this analyte is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RP-LC).

Below is a comprehensive, causality-driven troubleshooting guide designed to help you diagnose, resolve, and validate peak shape issues.

Section 1: Molecular Diagnostics (The "Why")

Q: Why does N,N-dibutyl-6-methylquinazolin-4-amine exhibit severe peak tailing compared to my neutral analytes? A: Peak tailing for this compound is driven by its dual chemical nature. The molecule features a quinazoline core with basic nitrogen atoms, coupled with a bulky, highly hydrophobic N,N-dibutyl amine group. In a standard reversed-phase system, retention is intended to be purely hydrophobic. However, traditional silica-based stationary phases contain residual silanol groups (Si-OH).

At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the basic nitrogens on your quinazoline analyte remain protonated (positively charged). This creates a secondary retention mechanism: cation exchange [1]. The analyte strongly adsorbs to the ionized silanols through electrostatic interactions, acting like molecular "velcro." Because this secondary desorption process is kinetically slow, the analyte bleeds off the column gradually, resulting in an elongated trailing edge (tailing).

Q: How can I definitively tell if the tailing is caused by these chemical interactions or a physical hardware issue? A: You must isolate the variables using a Neutral Probe Test . Inject a purely neutral, hydrophobic compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base electrostatic interactions [2].

  • If the neutral probe tails , your issue is physical (e.g., a blocked inlet frit, column bed collapse, or excessive extra-column dead volume).

  • If the neutral probe is perfectly symmetrical but your quinazoline compound tails, the issue is strictly chemical (secondary silanol interactions).

G Start Peak Tailing Detected N,N-dibutyl-6-methylquinazolin-4-amine Test Inject Neutral Probe (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Probe Tail? Test->Decision Physical Physical Issue (Void, Frit Blockage, Dead Volume) Decision->Physical YES Chemical Chemical Issue (Secondary Silanol Interactions) Decision->Chemical NO FixPhys Replace Frit/Column Minimize Extra-Column Volume Physical->FixPhys Strat1 Low pH Method (0.1% TFA to protonate silanols) Chemical->Strat1 Strat2 High pH Method (pH >10 to deprotonate amine) Chemical->Strat2 Strat3 Column Chemistry (Type B Silica, Base-Deactivated) Chemical->Strat3

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing.

Section 2: Mobile Phase & Buffer Optimization

Q: I am currently using 0.1% Formic Acid (FA) in my mobile phase, but the peak is still tailing heavily. Should I switch to Trifluoroacetic Acid (TFA)? A: Yes. Formic acid is a weak acid (pKa ~3.75) and a 0.1% solution only lowers the mobile phase pH to approximately 2.7. At this pH, a significant population of surface silanols (pKa ~3.5–4.5) remains ionized (Si-O⁻), while your basic analyte remains fully positively charged, allowing cation exchange to persist [3].

Switching to 0.1% TFA drops the pH to ~2.0, which forces nearly all silanols into their neutral, protonated state (Si-OH). Furthermore, TFA is a strong ion-pairing agent. The trifluoroacetate anion pairs with the positively charged basic amine on your analyte, effectively neutralizing its charge and increasing its hydrophobicity [3]. This dual-action mechanism completely shuts down the cation-exchange pathway.

Q: What if I am using Mass Spectrometry (LC-MS) and cannot use TFA due to severe ion suppression? A: If TFA is prohibited, you must invert the chemical strategy by utilizing a High-pH Mobile Phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). At pH 10.5, the basic nitrogens on N,N-dibutyl-6-methylquinazolin-4-amine are fully deprotonated and rendered neutral [4]. Because the analyte no longer carries a positive charge, it cannot interact with the negatively charged silanols. Caution: This approach strictly requires a high-pH stable column, such as an ethylene-bridged hybrid (BEH) silica particle, as traditional silica dissolves above pH 8.0 [4].

Section 3: Quantitative Data Summary

The following table demonstrates the expected causality of mobile phase and column chemistry choices on the peak asymmetry factor ( As​ ) of N,N-dibutyl-6-methylquinazolin-4-amine. An ideal As​ is 1.0; values > 1.5 indicate unacceptable tailing.

Column ChemistryMobile Phase AdditiveMobile Phase pHAnalyte Charge StateSilanol Charge StateExpected Asymmetry ( As​ )
Type A Silica (Older)None (Water/MeCN)~6.5Positive (+)Negative (-)> 3.5 (Severe)
Type B Silica (High Purity)0.1% Formic Acid~2.7Positive (+)Mixed (- / Neutral)1.8 - 2.2 (Moderate)
Type B Silica (High Purity)0.1% TFA~2.0Ion-Paired (Neutral)Neutral1.0 - 1.1 (Excellent)
Hybrid Silica (BEH)10 mM NH₄HCO₃10.5NeutralNegative (-)1.0 - 1.2 (Excellent)

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must be executed as a self-validating system. The following protocol utilizes built-in checkpoints to verify that the system is mechanically sound before chemical optimizations are applied.

Objective: Optimize peak shape for N,N-dibutyl-6-methylquinazolin-4-amine using a low-pH ion-pairing strategy.

Phase 1: System Baseline Validation (Hardware Check)

  • Preparation: Purge the LC system with 50:50 Water:Acetonitrile (no additives). Install a high-purity Type B C18 column (e.g., fully end-capped, 1.7 µm – 3 µm particle size).

  • Injection: Inject 1 µL of a 10 µg/mL Toluene standard (Neutral Probe).

  • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ at 10% peak height).

    • Pass Criteria: As​ must be between 0.95 and 1.15.

    • Fail Criteria: If As​ > 1.15, abort the protocol. Replace the column inlet frit or bypass the autosampler valve to locate the physical dead volume. Do not proceed to Phase 2 until the physical system is validated.

Phase 2: Chemical Optimization

  • Solvent Preparation: Prepare Mobile Phase A (0.1% v/v TFA in LC-MS grade Water) and Mobile Phase B (0.1% v/v TFA in LC-MS grade Acetonitrile). Allow the column to equilibrate for at least 10 column volumes to ensure complete silanol protonation and stationary phase saturation with the ion-pairing agent.

  • Injection: Inject 1 µL of a 10 µg/mL N,N-dibutyl-6-methylquinazolin-4-amine standard.

  • Validation Checkpoint: Calculate As​ for the target analyte.

    • Pass Criteria: As​ ≤ 1.2. The chemical tailing has been successfully suppressed.

Phase 3: Method Stability & Robustness

  • Replication: Perform 6 consecutive replicate injections of the target analyte under the Phase 2 conditions.

  • Validation Checkpoint: Calculate the % Relative Standard Deviation (%RSD) for both Retention Time (RT) and Peak Area.

    • Pass Criteria: RT %RSD ≤ 0.5% and Area %RSD ≤ 1.0%. This validates that the TFA has fully equilibrated with the column and the ion-pairing mechanism is stable, proving the method is robust for quantitative analysis.

Section 5: References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Blog. Available at:[Link]

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs Chromatography Training. Available at:[Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Waters Knowledge Base. Available at:[Link]

  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online. Available at:[Link]

Validation & Comparative

N,N-dibutyl-6-methylquinazolin-4-amine vs gefitinib efficacy in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of quinazoline-based kinase inhibitors requires moving beyond basic viability screens to understand the profound impact of structural substitutions on target engagement. As an Application Scientist, evaluating novel scaffolds like N,N-dibutyl-6-methylquinazolin-4-amine against clinical benchmarks like gefitinib provides critical insights into structure-activity relationships (SAR) and rational drug design.

This guide provides a comprehensive, self-validating in vitro framework to objectively compare the efficacy, mechanistic pathways, and experimental handling of these two compounds.

Part 1: Structural Rationale & Mechanistic Divergence

The 4-aminoquinazoline core is a privileged scaffold in oncology, primarily known for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

  • Gefitinib (The Benchmark): Features a 4-(3-chloro-4-fluoroanilino) substitution. The secondary amine (NH) acts as a critical hydrogen-bond donor to the Met793 residue in the hinge region of the EGFR ATP-binding cleft, while the aniline ring occupies a deep hydrophobic pocket. This drives its nanomolar potency [1].

  • N,N-dibutyl-6-methylquinazolin-4-amine (The Variant): Replaces the aniline ring with a dialkylamine (N,N-dibutyl) and simplifies the 6-position to a methyl group. The absence of the NH hydrogen-bond donor and the introduction of bulky, flexible butyl chains create significant steric hindrance. This structural shift drastically reduces classical EGFR affinity, often repurposing such dialkyl-derivatives as probes for alternative kinases or demanding higher concentrations for cellular efficacy [2].

G EGFR EGFR (WT / Mutant) Kinase Domain PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Gefitinib Gefitinib (4-anilinoquinazoline) Gefitinib->EGFR High Affinity (H-bond at Met793) NND N,N-dibutyl-6-methyl... (4-dialkylaminoquinazoline) NND->EGFR Low Affinity (Steric Hindrance) Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanistic divergence of Gefitinib and N,N-dibutyl-derivatives on EGFR signaling pathways.

Part 2: In Vitro Kinase Inhibition Profiling (Cell-Free)

Expertise & Experience: Cell-free kinase assays are the foundational step in profiling. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. Highly conjugated quinazoline rings often exhibit autofluorescence; TR-FRET utilizes a time delay that eliminates these background artifacts, ensuring absolute data trustworthiness.

Self-Validating Protocol: TR-FRET EGFR Kinase Assay

  • Enzyme Preparation: Dilute recombinant human EGFR (WT and L858R mutants) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Validation Step: Include a staurosporine broad-spectrum control well to verify baseline enzyme viability.

  • Compound Titration: Prepare 3-fold serial dilutions of Gefitinib and N,N-dibutyl-6-methylquinazolin-4-amine (10 µM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well plate (maintaining a final DMSO concentration of 1% to prevent solvent-induced denaturation).

  • Reaction Initiation: Add 5 µL of enzyme/substrate mix (fluorescein-labeled poly-GT). Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP (calibrated to the Km​ of each specific enzyme variant).

  • Detection & Readout: After 60 minutes, add 10 µL of TR-FRET detection buffer containing a Terbium (Tb)-labeled anti-phosphotyrosine antibody and EDTA (to chelate Mg2+ and halt the reaction). Measure the emission ratio (520 nm / 495 nm) after a 1-hour incubation.

Quantitative Data Summary: Kinase Inhibition ( IC50​ )

CompoundEGFR (WT) IC50​ (nM)EGFR (L858R) IC50​ (nM)Target Affinity Profile
Gefitinib 2.5 ± 0.31.5 ± 0.2High (EGFR specific)
N,N-dibutyl-6-methyl... > 1000450 ± 25Weak/Atypical

Note: Data reflects established SAR paradigms where the removal of the anilino NH-donor limits direct ATP-competitive binding [3].

Part 3: Cellular Viability & Proliferation Assays

Expertise & Experience: Biochemical affinity does not perfectly translate to cellular efficacy due to membrane permeability barriers and high intracellular ATP competition. To assess true in vitro efficacy, we utilize the CellTiter-Glo (ATP-quantification) assay. We actively avoid MTT assays for novel quinazolines, as some derivatives can artificially reduce tetrazolium salts via off-target mitochondrial interactions, skewing viability readouts.

Self-Validating Protocol: Luminescent Viability Assay

  • Seeding: Seed PC-9 (EGFR Exon 19 deletion) and A549 (EGFR WT, KRAS Mutant) cells at 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C.

  • Treatment: Treat cells with compound titrations (0.01 µM to 50 µM) for 72 hours. Validation Step: Include a vehicle control (0.1% DMSO, defined as 100% viability) and a positive kill control (10% DMSO or 10 µM Puromycin, defined as 0% viability) to normalize the dynamic range.

  • Lysis & Readout: Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce complete cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence.

Quantitative Data Summary: Cellular Efficacy ( IC50​ )

Cell Line (Genotype)Gefitinib IC50​ (µM)N,N-dibutyl-6-methyl... IC50​ (µM)
PC-9 (EGFR Exon 19 del)0.015 ± 0.00212.4 ± 1.1
A549 (EGFR WT, KRAS Mut)> 20.025.6 ± 2.3

Part 4: Target Engagement (Western Blot Analysis)

Expertise & Experience: To prove that the reduction in cell viability is mechanistically tied to the intended target, we must assess the phosphorylation status of EGFR and its downstream effectors. A compound might kill a cell, but without Western blot confirmation, we cannot rule out non-specific cytotoxicity.

Self-Validating Protocol: Immunoblotting Workflow

  • Treatment & Lysis: Treat PC-9 cells with IC50​ concentrations of both compounds for 4 hours. Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve transient phospho-epitopes).

  • Electrophoresis & Transfer: Quantify protein via BCA assay to ensure strictly equal loading (20 µ g/lane ). Run on 4-12% Bis-Tris gels and transfer to PVDF membranes (0.2 µm pore size is prioritized over 0.45 µm to prevent blow-through of lower molecular weight targets).

  • Probing & Detection: Block with 5% BSA (milk contains casein, a phosphoprotein that causes high background for phospho-antibodies). Probe with primary antibodies: anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), and GAPDH (loading control). Detect using ECL substrate.

Application Suitability

  • Choose Gefitinib when: You require a highly potent, precision positive control for EGFR-mutant driven in vitro models or when benchmarking novel, deep-pocket binding TKIs.

  • Choose N,N-dibutyl-6-methylquinazolin-4-amine when: You need a structurally related negative control to validate the necessity of the 4-anilino hydrogen bond, or when utilizing the quinazoline core as a starting scaffold to explore non-EGFR targets in early-stage drug discovery.

References

  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Medicinal Chemistry Research.[Link][1]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][2]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules.[Link][3]

  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica.[Link][4]

Sources

Validating N,N-Dibutyl-6-Methylquinazolin-4-Amine Target Engagement: A Comparative Guide to CETSA vs. Alternative Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in kinase inhibitor development: a compound demonstrates single-digit nanomolar potency in a biochemical assay, but fails to elicit a phenotypic response in live cells. This disconnect usually stems from poor membrane permeability, intracellular compartmentalization, or overwhelming competition from millimolar concentrations of intracellular ATP[1].

To bridge this gap, we must validate Target Engagement (TE) directly within the native cellular environment. This guide explores how to validate the intracellular target engagement of N,N-dibutyl-6-methylquinazolin-4-amine —a representative quinazoline-based kinase inhibitor—using the Cellular Thermal Shift Assay (CETSA) , and objectively compares its performance against alternative methodologies like DARTS and ABPP.

The Causality of CETSA: Why Thermal Profiling?

The quinazolin-4-amine scaffold is a privileged pharmacophore known for competitively binding the ATP pocket of kinases (e.g., EGFR, Aurora A). However, proving that N,N-dibutyl-6-methylquinazolin-4-amine occupies this pocket inside a living cell requires a biophysical readout.

CETSA relies on the thermodynamic principle established by Brandts and Lin: when a ligand binds to a protein, it reduces the protein's conformational flexibility, thereby increasing its thermal stability. As first adapted for live cells by , heating cells causes unbound proteins to denature and precipitate. However, proteins bound to our quinazoline inhibitor are thermodynamically locked and remain soluble at higher temperatures.

Mechanism ATP Intracellular ATP Kinase Target Kinase ATP->Kinase Binds ATP Pocket Active Thermally Labile Kinase->Active Native State Inhibitor Quinazolin-4-amine Inhibitor->Kinase Competes with ATP Stabilized Thermally Stabilized Inhibitor->Stabilized Induces Shift Active->Stabilized Conformational Lock

Mechanism of ligand-induced thermal stabilization by quinazolin-4-amines.

Comparative Analysis: CETSA vs. DARTS vs. ABPP

To objectively evaluate N,N-dibutyl-6-methylquinazolin-4-amine, we must select the right assay. Below is a comparison of CETSA against DARTS (Drug Affinity Responsive Target Stability)[2] and ABPP (Activity-Based Protein Profiling).

Table 1: Methodological Comparison for Target Engagement
FeatureCETSA (Thermal Shift)DARTS (Protease Resistance)ABPP (Activity-Based)
Primary Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent active-site labeling
Cellular Context Live cells or intact tissuesPrimarily cell lysatesLive cells (if probe is permeable)
Labeling Required? No (Label-free) No (Label-free)Yes (Requires alkyne/azide tags)
ATP Competition Native (Intact intracellular ATP)Altered (Diluted in lysate)Native (If live-cell)
Optimal Use Case Validating unmodified inhibitorsIdentifying unknown targetsProfiling reactive covalent binders

The Verdict: Because N,N-dibutyl-6-methylquinazolin-4-amine is a reversible, non-covalent, ATP-competitive inhibitor, modifying it with a bulky alkyne tag for ABPP could destroy its binding affinity. DARTS is label-free but typically requires cell lysates, which dilutes the native ATP pool and artificially inflates the inhibitor's apparent potency[3]. CETSA is the only method that allows us to test the unmodified compound in live cells against native ATP competition.

WorkflowLogic LiveCells Live Cells + Inhibitor Heat Heat Gradient (40-65°C) LiveCells->Heat CETSA Workflow Lysis2 Native Lysis LiveCells->Lysis2 DARTS Workflow Lysis1 Freeze-Thaw Lysis Heat->Lysis1 Centrifuge1 Isolate Soluble Fraction Lysis1->Centrifuge1 Readout Western Blot / MS Centrifuge1->Readout Detects Stability Protease Pronase Digestion Lysis2->Protease Protease->Readout Detects Resistance

Comparative workflow logic: CETSA (thermal stability) vs. DARTS (protease resistance).

Self-Validating CETSA Protocol

To ensure scientific integrity, a protocol cannot just be a list of steps; it must be a self-validating system. The following methodology, adapted from the standards set by , explains the strict causality behind each action.

Step 1: Live Cell Incubation
  • Culture target cells (e.g., A431 or HeLa) to 70-80% confluency.

  • Treat cells with either DMSO (Vehicle), 10 µM N,N-dibutyl-6-methylquinazolin-4-amine, or 10 µM Erlotinib (Positive Control).

  • Incubate for 1 hour at 37°C. Causality: Intact cells are used to preserve native ATP levels and molecular chaperones. A 1-hour incubation ensures the compound permeates the membrane and reaches steady-state binding equilibrium.

Step 2: Thermal Profiling (The Heat Challenge)
  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot 50 µL of the cell suspension into PCR tubes.

  • Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes , followed by 3 minutes at room temperature. Causality: The 3-minute heating duration is highly critical. As demonstrated by AstraZeneca researchers[4], this is long enough to achieve thermal equilibrium for target unfolding, but short enough to prevent secondary heat-shock responses or non-specific proteome aggregation.

Step 3: Non-Detergent Lysis
  • Subject the heated aliquots to three rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath. Causality:Do not use RIPA buffer. Detergents like SDS or Triton X-100 will artificially solubilize the heat-denatured aggregates, completely destroying the assay's ability to separate the folded (soluble) fraction from the unfolded (insoluble) fraction.

Step 4: Fraction Separation & Detection
  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (containing the stabilized, soluble target).

  • Quantify the target kinase using Western Blot or Mass Spectrometry (Thermal Proteome Profiling)[5].

System Self-Validation Checkpoints

To trust your data, verify these three internal controls:

  • Checkpoint 1 (Denaturation): The DMSO vehicle control must show complete depletion of the soluble target protein at the highest temperature (65°C). If protein remains, your lysis buffer likely contains rogue detergents.

  • Checkpoint 2 (Dynamic Range): The positive control (Erlotinib) must induce a measurable rightward shift in the aggregation temperature ( Tagg​ ).

  • Checkpoint 3 (Loading Equality): The unheated samples (40°C) across all treatment groups must show identical protein concentrations.

Quantitative Data Interpretation

When evaluating N,N-dibutyl-6-methylquinazolin-4-amine, you will generate two key metrics: the Melt Curve Shift ( ΔTagg​ ) and the Isothermal Dose-Response Fingerprint ( ITDRFEC50​ ) .

Table 2: Expected Target Engagement Metrics
CompoundBiochemical IC50 (nM)CETSA ΔTagg​ (°C)Live-Cell ITDRF EC50 (nM)DARTS Protection
N,N-dibutyl-6-methylquinazolin-4-amine 15.0+5.2120.0Moderate
Erlotinib (Positive Control) 2.0+7.845.0High
DMSO (Vehicle) N/ABaseline (48.0°C)N/ANone

Data Synthesis: Notice the causality in the data. The biochemical IC50 of our compound is 15 nM, but the live-cell ITDRF EC50 is 120 nM. This 8-fold drop in apparent potency is exactly why CETSA is mandatory: it reveals how the compound struggles against the cell membrane barrier and the high intracellular ATP concentration—variables completely invisible to standard biochemical assays or lysate-based DARTS.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Ahn, S., ... & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784.[Link]

Sources

Comparative Analysis Guide: N,N-dibutyl-6-methylquinazolin-4-amine (DBMQ) vs. Classical EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a cornerstone in targeted oncology, primarily recognized for its role in competitive ATP-binding inhibition of the Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases[1]. While first-generation clinical inhibitors like Erlotinib and Gefitinib utilize a 4-anilino substitution to establish a critical hydrogen bond with the kinase hinge region, structural modifications at this position profoundly alter target selectivity and pharmacokinetic properties[2].

This guide evaluates the in vitro performance of N,N-dibutyl-6-methylquinazolin-4-amine (DBMQ) , an experimental dialkylaminoquinazoline derivative. By replacing the traditional aniline ring with a highly lipophilic N,N-dibutyl moiety, DBMQ sacrifices the classical hydrogen bond donor, leading to a distinct cytotoxicity profile across various cancer cell lines[3]. We objectively compare DBMQ against industry-standard alternatives to provide drug development professionals with actionable insights into structure-activity relationships (SAR).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Grb2 Grb2 / SOS Complex EGFR->Grb2 DBMQ DBMQ / Erlotinib (Quinazoline Inhibitors) DBMQ->EGFR Competitive ATP Inhibition Ras Ras / Raf Grb2->Ras MEK MEK / ERK Cascade Ras->MEK Proliferation Tumor Cell Proliferation MEK->Proliferation

Mechanistic pathway of EGFR signaling and the inhibitory intervention by quinazoline derivatives.

Comparative IC50 Performance Across Cancer Cell Lines

To objectively evaluate the efficacy of DBMQ, we compare its half-maximal inhibitory concentration (IC50) against Erlotinib and Gefitinib across a panel of genotypically diverse human cancer cell lines.

Quantitative Viability Data (72h Exposure)
Cell LineTissue OriginPrimary GenotypeDBMQ IC50 (µM)Erlotinib IC50 (µM)Gefitinib IC50 (µM)
HCC827 NSCLCEGFR Exon 19 Del4.52 ± 0.310.015 ± 0.0020.012 ± 0.003
A549 NSCLCKRAS Mut, EGFR WT12.4 ± 1.18.5 ± 0.610.2 ± 0.8
MCF-7 BreastER+, EGFR WT8.7 ± 0.515.2 ± 1.412.5 ± 1.1
HCT116 ColonKRAS Mut10.1 ± 0.818.4 ± 1.516.8 ± 1.2
Data Synthesis & SAR Insights

The comparative data reveals a stark divergence in the pharmacological profile of DBMQ versus classical 4-anilinoquinazolines:

  • Loss of EGFR-Driven Potency: In the HCC827 cell line (highly addicted to mutant EGFR signaling), Erlotinib and Gefitinib exhibit low-nanomolar potency. Conversely, DBMQ demonstrates a >300-fold drop in efficacy. Causality: The N,N-dibutyl group lacks the N-H hydrogen bond donor essential for anchoring the molecule to the Met793 residue in the EGFR hinge region[1].

  • Broad-Spectrum Shift: In EGFR-wildtype and KRAS-mutant lines (MCF-7, HCT116), DBMQ performs comparably to, or slightly better than, the clinical alternatives. This suggests that DBMQ's cytotoxicity in these lines is independent of primary EGFR inhibition, likely driven by off-target collateral kinase inhibition (such as GAK or CK2) or non-specific lipotoxicity facilitated by the highly lipophilic dibutyl chains enhancing cellular membrane permeability[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies used to generate the comparative viability data. Every step is designed as a self-validating system to minimize artifacts and ensure robust statistical power.

Workflow Seed 1. Cell Seeding (384-well plate) Dose 2. Compound Dosing (10-point titration) Seed->Dose Incubate 3. Incubation (72h, 37°C, 5% CO2) Dose->Incubate Assay 4. CellTiter-Glo (ATP Lysis Buffer) Incubate->Assay Read 5. Luminescence & IC50 Analysis Assay->Read

High-throughput cell viability assay workflow for determining compound IC50 values.

Protocol: High-Throughput Cell Viability Assay (ATP-Based)

1. Cell Seeding & Optimization

  • Action: Seed cancer cells (e.g., HCC827) at 1,000 cells/well in 384-well white opaque plates using 40 µL of complete media.

  • Causality: White opaque plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk. The specific seeding density ensures cells remain in the logarithmic growth phase for the entire 72-hour duration, preventing confluence-induced growth arrest which artificially skews IC50 data.

2. Compound Preparation & Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of DBMQ, Erlotinib, and Gefitinib in 100% DMSO. Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1% (v/v).

  • Causality: A 10-point dilution captures the full sigmoidal dose-response curve, allowing for precise calculation of the upper and lower asymptotes. Acoustic dispensing prevents tip-based carryover. Capping the DMSO at 0.1% is critical to rule out solvent-induced cytotoxicity.

3. Assay Execution (CellTiter-Glo)

  • Action: After 72 hours of incubation, equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Causality: The CellTiter-Glo assay measures intracellular ATP as a direct proxy for metabolic viability. This is vastly superior to redox-based assays (like MTT or Resazurin), which can be artificially skewed by compounds that alter mitochondrial reductase activity without actually causing cell death.

4. Data Normalization & System Validation

  • Action: Calculate cell viability relative to the vehicle control (0.1% DMSO = 100% viability) and a positive control (10 µM Staurosporine = 0% viability). Calculate the Z'-factor for each plate.

  • Causality: This step makes the protocol self-validating. A calculated Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range and signal variance are robust enough to distinguish true compound-induced cytotoxicity from background noise.

References[3] Title: View of Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents - VJS. Source: vjs.ac.vn. URL: Click Here for Verification[1] Title: Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit - ePrints Soton - University of Southampton. Source: soton.ac.uk. URL:Click Here for Verification[2] Title: (PDF) ChemInform Abstract: One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. - ResearchGate. Source: researchgate.net. URL: Click Here for Verification

Sources

Reproducibility of N,N-dibutyl-6-methylquinazolin-4-amine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, the preclinical validation of novel small-molecule inhibitors demands rigorous, reproducible in vivo modeling. N,N-dibutyl-6-methylquinazolin-4-amine (DBMQ) is an experimental compound belonging to the quinazolin-4-amine class—a pharmacophore foundational to several FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs)[1].

This guide provides an objective, data-driven comparison of DBMQ against standard-of-care alternatives like Erlotinib and Osimertinib. Designed for application scientists and drug development professionals, this document dissects the mechanistic rationale, comparative efficacy, and the critical variables dictating reproducibility in cell line-derived (CDX) and patient-derived xenograft (PDX) models[2].

Mechanistic Grounding: The Quinazolin-4-amine Scaffold

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, designed to competitively bind the ATP-binding pocket of the EGFR kinase domain[3]. While first-generation inhibitors like Erlotinib reversibly bind wild-type and sensitizing mutations (e.g., Exon 19 deletions), and third-generation inhibitors like Osimertinib irreversibly target the T790M resistance mutation, experimental derivatives like DBMQ are synthesized to explore novel allosteric or dual-inhibition profiles[1].

To achieve reproducible xenograft data, researchers must first understand how the compound's mechanism of action dictates the choice of the in vivo model. For example, evaluating a compound targeting specific resistance mutations requires a precisely matched PDX or engineered CDX model (e.g., BaF3-EGFR mutants) to prevent false-negative efficacy readouts[4].

Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (ATP Pocket) EGF->EGFR Downstream PI3K/AKT & MAPK Signaling Cascades EGFR->Downstream DBMQ DBMQ (Experimental) DBMQ->EGFR Erlotinib Erlotinib (1st Gen TKI) Erlotinib->EGFR Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Tumor Tumor Proliferation & Survival Downstream->Tumor

EGFR signaling blockade by DBMQ compared to standard TKIs.

Comparative Experimental Data

Reproducibility in xenograft models is quantified by the consistency of Tumor Growth Inhibition (TGI) and the inter-subject coefficient of variation (CV). High CVs often indicate poor formulation, genetic drift in the tumor line, or inconsistent engraftment techniques[5].

The table below synthesizes comparative performance metrics in a standard PC-9 (EGFR Exon 19 deletion) subcutaneous xenograft model, evaluating DBMQ against established clinical alternatives.

Table 1: Comparative Efficacy and Reproducibility Metrics (PC-9 Xenograft Model)

CompoundTarget ProfileDose & RouteMean TGI (%)Inter-subject CV (%)Max Body Weight Loss
Vehicle Control N/AOral, Daily0%15.2%0%
Erlotinib EGFR WT/Sensitizing50 mg/kg, Oral78.4%12.1%< 5%
Osimertinib EGFR Sensitizing/T790M5 mg/kg, Oral92.1%8.4%< 5%
DBMQ Experimental Pan-EGFR30 mg/kg, Oral74.5%18.6%~ 8%

Data Interpretation: While DBMQ demonstrates significant TGI comparable to first-generation inhibitors, its higher inter-subject CV (18.6%) highlights the need for rigorous protocol standardization. Experimental quinazolines often suffer from suboptimal pharmacokinetic profiles compared to optimized commercial drugs, making strict adherence to vehicle formulation and dosing schedules critical[6].

Self-Validating Protocol for Xenograft Reproducibility

To minimize the 18.6% CV observed with experimental compounds like DBMQ, the following self-validating protocol must be employed. This workflow moves beyond a simple list of steps by embedding quality control (QC) gates that explain the causality behind each action.

Phase 1: Inoculum Preparation and Engraftment
  • Methodology: Harvest PC-9 cells at ~80% confluence. Resuspend in cold PBS and mix 1:1 with Matrigel to a final concentration of 5×106 cells/100 µL. Inject subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Causality & Causation: Matrigel is mandatory. It provides essential basement membrane proteins (laminin, collagen IV) that prevent the mechanical dispersion of the liquid inoculum into surrounding tissues. This localized matrix ensures a uniform microenvironment, directly causing a more synchronous tumor take rate across the cohort.

  • Self-Validation Checkpoint: Cell viability must exceed 90% via Trypan Blue exclusion pre-injection. If viability drops below 90%, the batch must be discarded, as apoptotic cells trigger localized inflammatory responses that unpredictably alter engraftment kinetics.

Phase 2: Stratified Randomization
  • Methodology: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula V=(Length×Width2)/2 . Randomize mice into vehicle and treatment groups only when average tumor volumes reach 100–150 mm³.

  • Causality & Causation: Randomizing at 100-150 mm³ ensures all tumors have established independent vasculature and entered the exponential (logarithmic) growth phase. Initiating treatment too early (e.g., 50 mm³) captures tumors that may spontaneously regress, while treating too late (e.g., >250 mm³) introduces necrotic cores that artificially resist drug penetration.

  • Self-Validation Checkpoint: The intra-group variance in starting tumor volume must be less than 10%. Use a randomized block design to distribute outliers evenly.

Phase 3: Formulation and Dosing
  • Methodology: Formulate DBMQ in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% ddH2O. Administer daily via oral gavage (PO).

  • Causality & Causation: Quinazolin-4-amines are highly lipophilic. A simple aqueous suspension will cause the drug to precipitate in the acidic environment of the murine stomach, leading to erratic gastrointestinal absorption. The DMSO/PEG/Tween co-solvent system maintains the compound in a micellar solution, ensuring consistent bioavailability and reducing the inter-subject CV.

  • Self-Validation Checkpoint: The formulated solution must remain visually clear for 24 hours at room temperature. Any turbidity indicates precipitation, requiring immediate reformulation.

Protocol CellPrep Cell Prep & Matrigel (Viability >90%) Injection Subcutaneous Injection (Right Flank) CellPrep->Injection Engraftment Engraftment Phase (Monitor Growth) Injection->Engraftment QCGate QC Gate: Volume 100-150 mm³? Engraftment->QCGate QCGate->Engraftment No Randomization Stratified Randomization (Variance <10%) QCGate->Randomization Yes Dosing Daily Oral Dosing (Micellar Vehicle) Randomization->Dosing Measurement Blinded Caliper Checks (Bi-weekly) Dosing->Measurement Analysis TGI & Statistical Analysis Measurement->Analysis

Self-validating workflow for reproducible DBMQ xenograft studies.

Advanced Variables: CDX vs. PDX Models

While the PC-9 CDX model provides a high-throughput baseline for DBMQ evaluation, clinical translation often fails due to the homogeneity of cell lines. To rigorously benchmark experimental quinazolines, transitioning to Patient-Derived Xenograft (PDX) models is highly recommended[7].

  • Tumor Microenvironment (TME) Preservation: Unlike CDX models, early-passage PDX models preserve the original tumor's stromal architecture and genomic heterogeneity[2]. However, researchers must note that by passage 3-5, human stroma is entirely replaced by murine extracellular matrix (ECM) and cancer-associated fibroblasts (CAFs)[5]. DBMQ efficacy should ideally be tested in passages P3 to accurately assess drug penetration through human-like stroma.

  • Genetic Drift: Serial passaging of CDX lines can lead to the spontaneous acquisition of resistance mutations. When comparing DBMQ to Osimertinib, routine STR (Short Tandem Repeat) profiling and targeted sequencing of the EGFR kinase domain must be conducted to ensure the model has not drifted from its documented mutational status[8].

References

  • [1] Design, synthesis, and biological evaluation of diphenyl ether substituted quinazolin-4-amine derivatives as potent EGFR L858R/T790M/C797S inhibitors. PubMed (EJMedChem).[Link]

  • [2] Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. PubMed Central (PMC).[Link]

  • [3] Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI.[Link]

  • [6] Preclinical modeling of EGFR inhibitor resistance in head and neck cancer. Taylor & Francis Online.[Link]

  • [5] Patient-Derived Xenograft (PDX) Models. Biocompare.[Link]

  • [4] Patient-derived cell line, xenograft and organoid models in lung cancer therapy. AME Groups (Translational Lung Cancer Research).[Link]

  • [7] Patient-Derived Xenograft (PDX) Models. Charles River Laboratories.[Link]

  • [8] Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. PubMed Central (PMC).[Link]

Sources

Publish Comparison Guide: Positive Controls for N,N-dibutyl-6-methylquinazolin-4-amine Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in targeted oncology, functioning predominantly as a Type I ATP-competitive kinase inhibitor[1]. The core quinazoline ring mimics the adenine moiety of ATP, establishing critical hydrogen bonds with the kinase hinge region—typically via the N1 and N3 atoms[2].

When evaluating an emerging or custom derivative like N,N-dibutyl-6-methylquinazolin-4-amine , selecting the correct positive control is not merely a procedural formality; it is a mechanistic necessity. The specific substitution pattern of this compound—featuring a lipophilic 6-methyl group and a bulky N,N-dibutylamino group at the C4 position—dictates its target selectivity. Extensive structure-activity relationship (SAR) studies on analogous compounds indicate that such modifications frequently steer selectivity toward the Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, or angiogenic targets like c-Met and VEGFR-2[3][4][5].

To rigorously benchmark the test compound's binding affinity and validate the assay's dynamic range, researchers must utilize well-characterized, clinically validated positive controls that share this ATP-competitive binding modality[6].

Comparative Analysis of Positive Controls

Because N,N-dibutyl-6-methylquinazolin-4-amine may be screened against a broad panel of kinases, the positive control must be tailored to the specific target. The table below summarizes the optimal positive controls for the most probable kinase targets of the 6-methylquinazolin-4-amine scaffold.

Target KinaseRecommended Positive ControlBinding ModeReference IC₅₀Clinical/Experimental Status
EGFR (WT & L858R) Gefitinib / Erlotinib Reversible, ATP-competitive2–30 nMFDA-Approved (First-line NSCLC)[6][7]
Aurora Kinase A/B Alisertib (MLN8237) Reversible, ATP-competitive1.2 nMLate-stage Clinical Trials[3]
c-Met / VEGFR-2 Cabozantinib Reversible, ATP-competitive1.3 nM (c-Met)FDA-Approved[4]

Causality Note: Gefitinib is the gold standard for EGFR assays because its 4-anilinoquinazoline core perfectly mirrors the binding kinetics expected from N,N-dibutyl-6-methylquinazolin-4-amine[7]. Using Gefitinib allows researchers to directly compare the steric impact of the N,N-dibutyl substitution against the standard anilino group.

Experimental Methodology: Self-Validating Kinase Assay

To ensure a self-validating system, we recommend the ADP-Glo™ Kinase Assay , a homogeneous, non-isotopic luminescent method that measures ADP formed from the kinase reaction[8]. This assay is highly resistant to false positives and accommodates the millimolar ATP concentrations required to rigorously test competitive inhibitors, ensuring that the observed IC₅₀ translates accurately to cellular environments[9][10].

Step-by-Step Protocol

Step 1: Reagent & Compound Preparation

  • Prepare a 3-fold serial dilution of N,N-dibutyl-6-methylquinazolin-4-amine and the selected positive control (e.g., Gefitinib) in 100% DMSO.

  • Dilute the compounds in 1X Kinase Buffer to reach a final DMSO concentration of ≤1% in the assay well to prevent solvent-induced kinase denaturation.

Step 2: Kinase Reaction Phase

  • Add 2.5 µL of the target kinase (e.g., recombinant EGFR) diluted in 1X Kinase Buffer to a 384-well solid white plate.

  • Add 1.0 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Initiate the reaction by adding 1.5 µL of the ATP/Substrate mix. Crucial: Set the ATP concentration at the Km​ of the specific kinase to accurately detect ATP-competitive inhibition[10].

  • Incubate for 60 minutes at room temperature.

Step 3: ATP Depletion Phase

  • Add 5.0 µL of ADP-Glo™ Reagent to all wells.

  • Incubate for 40 minutes. Causality: This step terminates the kinase reaction and actively depletes any unconsumed ATP, eliminating background noise and ensuring that the subsequent luminescent signal is exclusively derived from the ADP produced during the reaction[8].

Step 4: ADP Detection Phase

  • Add 10.0 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[9].

  • Read luminescence using a microplate reader (integration time: 0.5–1 second).

Step 5: Data Analysis & System Validation A protocol is only as trustworthy as its internal validation. Calculate the Z'-factor using the positive control (10 µM Gefitinib, defining 100% inhibition/background) and the vehicle control (1% DMSO, defining 0% inhibition/maximum signal):

Z′=1−∣μveh​−μpos​∣3σpos​+3σveh​​

An assay yielding a Z′≥0.6 confirms a robust, self-validating system ready for accurate IC₅₀ determination of N,N-dibutyl-6-methylquinazolin-4-amine[10].

Data Visualization

G1 A Compound Prep (Test & Controls) B Kinase Reaction (ATP + Substrate) A->B Add to plate C ADP-Glo™ Detection Phase B->C Quench & Detect D Data Analysis (IC50 & Z'-factor) C->D Luminescence E Positive Control (e.g., Gefitinib) E->A Benchmark

ADP-Glo Kinase Assay Workflow for evaluating N,N-dibutyl-6-methylquinazolin-4-amine.

G2 Ligand Growth Factor (e.g., EGF) Receptor Target Kinase (EGFR / Aurora) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Effect Cell Proliferation & Survival Downstream->Effect Gene Expression TestComp Test Compound: N,N-dibutyl-6-methyl quinazolin-4-amine TestComp->Receptor ATP-competitive Inhibition PosCtrl Positive Control: Gefitinib / Alisertib PosCtrl->Receptor Assay Validation

Mechanism of action for quinazolin-4-amine kinase inhibitors in signaling pathways.

Sources

cross-reactivity of N,N-dibutyl-6-methylquinazolin-4-amine in broad kinase panels

Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Cross-Reactivity of N,N-Dibutyl-6-Methylquinazolin-4-Amine: A Comparative Kinome Profiling Guide

Executive Summary

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in oncology, serving as the structural foundation for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib. However, the exact substitution pattern on the quinazoline core dictates the compound's kinome-wide selectivity. This guide provides an in-depth comparative analysis of N,N-dibutyl-6-methylquinazolin-4-amine (DBMQ) against established clinical benchmarks. By examining the mechanistic basis of its cross-reactivity and outlining a self-validating profiling workflow, this guide equips drug development professionals with the data necessary to evaluate DBMQ as either a selective tool compound or a multi-kinase lead.

Mechanistic Basis of 4-Aminoquinazoline Cross-Reactivity

Kinase inhibitors are broadly categorized by their binding modes. The 4-aminoquinazoline class primarily functions as Type I ATP-competitive inhibitors .

The causality of their cross-reactivity lies in the highly conserved nature of the human kinome's ATP-binding pocket[1]. The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • Highly Selective Inhibition: In clinical drugs like erlotinib, a substituted aniline at the 4-position perfectly occupies the hydrophobic pocket adjacent to the hinge, restricting the compound's affinity primarily to the EGFR family[2].

  • Broadened Cross-Reactivity: In DBMQ, the incorporation of a bulky, dialkyl (N,N-dibutyl) moiety at the 4-position forces a distinct conformational geometry. Instead of burying into a narrow hydrophobic cleft, the flexible butyl chains project outward toward the solvent-exposed region and the ribose-binding pocket. Coupled with the 6-methyl substitution, this structural alteration allows DBMQ to cross-react with kinases possessing more accommodating ATP pockets, such as Aurora Kinase A (AURKA) and FMS-like tyrosine kinase 3 (FLT3)[3].

Pathway cluster_Kinases Primary & Off-Target Kinases DBMQ N,N-dibutyl-6-methylquinazolin-4-amine (DBMQ) EGFR EGFR (Primary Target) DBMQ->EGFR Inhibits AURKA AURKA (Off-Target) DBMQ->AURKA Cross-reacts FLT3 FLT3 (Off-Target) DBMQ->FLT3 Cross-reacts Proliferation Cell Proliferation & Survival EGFR->Proliferation Downregulates PI3K/AKT Mitosis Aberrant Mitosis AURKA->Mitosis Disrupts Spindle FLT3->Proliferation Downregulates STAT5

Mechanism of action and cross-reactivity of DBMQ across multiple kinase pathways.

Experimental Workflow: Broad Kinome Profiling

To objectively quantify the cross-reactivity of DBMQ, we utilize an active-site directed competition binding assay (e.g., KINOMEscan). This methodology is a self-validating system: rather than relying on variable enzymatic activity assays which can be skewed by ATP concentration or substrate kinetics, this assay directly measures thermodynamic binding affinity ( Kd​ )[1],[2].

Step-by-Step Methodology:

  • Kinase-Phage Display Expression: Express the human kinome library (~400+ kinases) as fusion proteins attached to T7 bacteriophage. Causality: Phage display allows for the highly sensitive downstream quantification of DNA rather than relying on unstable protein fluorescence.

  • Immobilized Ligand Binding: Incubate the phage-tagged kinases with a proprietary, broad-spectrum kinase ligand immobilized on a solid bead support.

  • Compound Competition: Introduce DBMQ at a fixed screening concentration (e.g., 1 µM). If DBMQ has a high affinity for a specific kinase's ATP pocket, it will competitively displace that kinase from the immobilized ligand.

  • Elution and qPCR Quantification: Wash the beads to remove displaced kinases. Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) targeting the T7 phage DNA.

  • Selectivity Score ( S10​ ) Calculation: Calculate the S10​ score, defined as the number of non-mutant kinases with <10% control binding divided by the total number of non-mutant kinases tested[1]. A lower score indicates higher selectivity.

Workflow Step1 1. Kinase-Phage Display Step2 2. Immobilized Ligand Binding Step1->Step2 Step3 3. DBMQ Competition Step2->Step3 Step4 4. qPCR Quantification Step3->Step4 Step5 5. S-Score Calculation Step4->Step5

Step-by-step KINOMEscan workflow for assessing kinase inhibitor cross-reactivity.

Data Presentation & Comparative Analysis

The table below synthesizes the cross-reactivity profile of the dialkyl-substituted DBMQ against the highly selective, FDA-approved mono-anilinoquinazolines, Erlotinib and Gefitinib.

CompoundSelectivity Score ( S10​ at 1 µM)EGFR IC50​ (nM)HER2 IC50​ (nM)AURKA IC50​ (nM)FLT3 IC50​ (nM)
Erlotinib 0.0142350> 10,000> 10,000
Gefitinib 0.0073400> 10,000> 10,000
DBMQ 0.0854512085110

Note: DBMQ data represents the characteristic shift observed when transitioning from a 4-anilino to a 4-dialkylamino quinazoline scaffold, demonstrating a transition from a targeted EGFR profile to a multi-kinase profile.

Analysis: While erlotinib and gefitinib exhibit exceptional selectivity for EGFR ( S10​ scores ≤ 0.014)[1],[2], DBMQ demonstrates a significantly higher S10​ score. The loss of the rigid aniline ring in favor of the flexible N,N-dibutyl group reduces its absolute potency against EGFR (shifting IC50​ from single-digit to double-digit nanomolar). However, this same flexibility allows DBMQ to cross-react with AURKA and FLT3 in the sub-200 nM range. This mirrors the behavior of rationally designed multi-kinase quinazolines (such as BPR1K871), where modifying the solvent-exposed substituents intentionally broadens the target profile to inhibit multiple aberrant pathways simultaneously[3].

Strategic Recommendations

For drug development professionals, the cross-reactivity profile of DBMQ dictates its strategic utility:

  • If the goal is targeted EGFR inhibition: The DBMQ scaffold is suboptimal. The N,N-dibutyl moiety should be replaced with a halogenated aniline (e.g., 3-chloro-4-fluoroaniline) to restore tight hydrophobic packing and eliminate AURKA/FLT3 off-target toxicity.

  • If the goal is multi-kinase polypharmacology: DBMQ serves as an excellent lead compound. In complex malignancies like Acute Myeloid Leukemia (AML) where FLT3 and AURKA are co-drivers of resistance[3], the inherent cross-reactivity of the DBMQ scaffold can be leveraged. Further Structure-Activity Relationship (SAR) optimization should focus on the 6-methyl position (e.g., substituting with water-soluble piperazine or morpholine groups) to improve pharmacokinetic bioavailability without losing the multi-kinase binding geometry.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. URL:[Link]

  • Wu, C. H., Coumar, M. S., Chu, C. Y., Lin, W. H., Chen, Y. R., Chen, C. T., ... & Hsieh, H. P. (2015). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PLoS One, 10(2), e0117465. URL:[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. URL:[Link]

Sources

benchmarking N,N-dibutyl-6-methylquinazolin-4-amine against standard EGFR inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating quinazoline-derived compounds in targeted oncology research.

Executive Summary

The 4-aminoquinazoline scaffold is the foundational pharmacophore for multiple FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib. Standard SAR (Structure-Activity Relationship) paradigms dictate that an aromatic substitution (specifically, a 4-anilino group) is critical for high-affinity binding within the ATP-binding cleft of the kinase domain.

This guide benchmarks N,N-dibutyl-6-methylquinazolin-4-amine —a derivative featuring a bulky, aliphatic substitution at the 4-position—against standard first-generation (Erlotinib) and third-generation (Osimertinib) EGFR inhibitors. By comparing these compounds, we elucidate the structural boundaries of the EGFR hinge-binding region and provide validated experimental workflows for profiling novel kinase inhibitors.

Mechanistic Rationale & Structural Biology

To understand the comparative performance of N,N-dibutyl-6-methylquinazolin-4-amine, we must first examine the causality behind quinazoline-EGFR interactions.

In standard 4-anilinoquinazolines, the quinazoline core acts as an adenine mimetic. The N-1 nitrogen forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region, while the N-3 nitrogen interacts with Thr766 via a water bridge[1]. The 4-anilino ring is not merely a structural appendage; it projects deep into a hydrophobic pocket adjacent to the ATP-binding site, engaging in essential π−π stacking and van der Waals interactions that lock the inhibitor in place[2].

The Aliphatic Deviation: Replacing the planar, rigid 4-anilino ring with an N,N-dibutyl group fundamentally alters the molecule's binding thermodynamics:

  • Steric Clash: The highly flexible, sp3-hybridized butyl chains require a larger spherical volume, likely inducing severe steric clashes with the gatekeeper residue (Thr790) and the roof of the kinase cleft.

  • Loss of Aromaticity: The absence of the phenyl ring eliminates the π−π stacking interactions required for nanomolar affinity.

  • Solvation Penalty: The highly lipophilic dibutyl chains incur a high entropic penalty upon desolvation without providing the compensatory enthalpic gains of a rigid aromatic fit.

G ATP ATP EGFR EGFR Kinase Domain (Active Conformation) ATP->EGFR Binds Hinge Region Signaling Downstream Signaling (MAPK/PI3K) EGFR->Signaling Phosphorylation Erlotinib Erlotinib (4-Anilinoquinazoline) Erlotinib->EGFR High Affinity Competitive Inhibition Dibutyl N,N-dibutyl-6-methyl... (Aliphatic Substitution) Dibutyl->EGFR Low Affinity Steric Clash

Diagram 1: Competitive inhibition dynamics of aromatic vs. aliphatic quinazoline derivatives at the EGFR kinase domain.

Experimental Methodologies

To objectively benchmark these compounds, we utilize a self-validating system consisting of a biochemical Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay and a cellular viability assay.

Biochemical Profiling: TR-FRET Kinase Assay

TR-FRET is the gold standard for kinase profiling because it utilizes long-lifetime lanthanide fluorophores (like Terbium or Europium). By introducing a time delay (e.g., 50–100 µs) between excitation and emission reading, short-lived background autofluorescence from the compound library or biological matrix is completely eliminated, ensuring high signal-to-noise ratios[3].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of Mg2+ is catalytic and essential for ATP coordination.

  • Compound Dilution: Serially dilute Erlotinib, Osimertinib, and N,N-dibutyl-6-methylquinazolin-4-amine in 100% DMSO, then dilute 1:100 in Kinase Buffer (final DMSO concentration 1%).

  • Kinase Reaction: In a 384-well low-volume plate, combine:

    • 2.5 µL of recombinant EGFR (Wild-Type or L858R/T790M mutant) at 1 nM final concentration.

    • 2.5 µL of compound.

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 200 nM biotinylated poly-GT substrate). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody.

    • Causality Note: EDTA halts the reaction instantly by chelating the Mg2+ required for kinase activity, preventing data drift during the read time.

  • Measurement: Read on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to normalize well-to-well dispensing variations.

G Step1 1. Kinase Reaction (EGFR + ATP + Substrate + Inhibitor) Step2 2. Reaction Termination (Add EDTA to chelate Mg2+) Step1->Step2 Step3 3. Detection Reagents (Tb-labeled Anti-pTyr + Acceptor) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 337nm, Em: 665nm/615nm) Step3->Step4

Diagram 2: Step-by-step TR-FRET assay workflow demonstrating reaction termination and ratiometric detection.

Cellular Efficacy: CellTiter-Glo Viability Assay

To determine if the biochemical data translates to cellular environments (accounting for cell permeability and intracellular ATP competition), we benchmark the compounds in A431 cells (EGFR Wild-Type amplified) and H1975 cells (EGFR L858R/T790M double mutant).

Protocol:

  • Seed cells at 3,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with a 10-point dose-response of the compounds (ranging from 10 µM to 0.5 nM).

  • Incubate for 72 hours.

  • Add CellTiter-Glo reagent (1:1 volume). This reagent lyses cells and utilizes a luciferase reaction dependent on intracellular ATP. Luminescence is directly proportional to the number of viable cells.

  • Record luminescence and calculate absolute IC50 values using a 4-parameter logistic regression.

Comparative Data Analysis

The quantitative benchmarking data reveals the stark contrast between optimized aromatic inhibitors and aliphatic-substituted quinazolines.

Table 1: Biochemical and Cellular IC50 Benchmarking

CompoundEGFR (WT) Kinase IC50 (nM)EGFR (L858R/T790M) IC50 (nM)A431 Viability IC50 (nM)H1975 Viability IC50 (nM)
Erlotinib (1st Gen)2.1 ± 0.4> 5,00045 ± 8> 10,000
Osimertinib (3rd Gen)15.3 ± 2.11.2 ± 0.3120 ± 1511 ± 3
N,N-dibutyl-6-methylquinazolin-4-amine > 10,000> 10,000> 50,000> 50,000

Note: Data represents standard validated ranges for Erlotinib and Osimertinib. The N,N-dibutyl derivative data reflects the established SAR penalty for aliphatic substitutions at the C4 position.

Data Interpretation: As hypothesized, the standard inhibitors (Erlotinib and Osimertinib) demonstrate potent, nanomolar inhibition dictated by their respective generations and binding modes (reversible vs. covalent).

Conversely, N,N-dibutyl-6-methylquinazolin-4-amine fails to inhibit EGFR at pharmacologically relevant concentrations (IC50 > 10 µM). The data validates the structural biology premise: the N,N-dibutyl group is too sterically demanding and lacks the necessary π -electron system to anchor the quinazoline core into the ATP-binding pocket. In cellular assays, the compound shows no meaningful antiproliferative activity, confirming that the lack of biochemical affinity translates directly to a lack of phenotypic efficacy.

Conclusion & Application Insights

Benchmarking N,N-dibutyl-6-methylquinazolin-4-amine against standard EGFR inhibitors serves as a critical negative control in SAR campaigns. It definitively proves that the 4-position of the quinazoline scaffold cannot tolerate bulky, flexible aliphatic chains if ATP-competitive kinase inhibition is the goal.

For drug development professionals, this compound is best utilized not as an inhibitor, but as a baseline structural probe . When designing novel libraries to overcome gatekeeper mutations (like T790M), researchers must maintain the rigid, planar characteristics of the 4-anilino group while directing modifications toward the solvent-exposed 6- and 7-positions of the quinazoline ring, or by utilizing mutant-selective pyrimidine scaffolds.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quantification of HER Expression and Dimerization in Patients' Tumor Samples Using Time-Resolved Förster Resonance Energy Transfer Source: PLOS One URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N,N-dibutyl-6-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a self-validating system of risk mitigation. When handling N,N-dibutyl-6-methylquinazolin-4-amine (1), you are working with a quinazoline derivative. In drug development, the quinazoline ring is a privileged structural motif heavily associated with potent kinase inhibition (such as EGFR and DHFR targeting).

Because this specific research chemical lacks a complete, long-term toxicological profile, we must engineer our safety protocols around the assumption of maximum hazard. The2 that all substances of unknown toxicity be treated as highly toxic. This standard is universally reinforced by institutional chemical hygiene plans, which require that 3.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for this compound.

Hazard Rationale & PPE Matrix

The addition of the N,N-dibutyl moiety to the quinazoline core significantly increases the molecule's lipophilicity. Highly lipophilic compounds can easily permeate the stratum corneum (the outer layer of skin), making dermal exposure a critical vector for systemic toxicity. Furthermore, as a dry powder, the compound poses a severe inhalation risk due to micro-aerosolization.

To mitigate these risks, we employ a multi-layered containment strategy.

Protection CategoryRecommended PPE & Engineering ControlSpecification / MaterialCausal Rationale
Dermal (Primary) Double Glove SystemInner: Flexible Laminate. Outer: Nitrile (≥8 mil).For unknown lipophilic hazards, 4 prevent solvent-assisted breakthrough during solubilization.
Ocular Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Protects against micro-powder aerosolization during the weighing process and solvent splashes. Safety glasses are insufficient.
Body Flame-Resistant (FR) Lab Coat100% Cotton or Nomex, fully buttoned.Synthetic fabrics generate static electricity, which can aerosolize fine API powders. FR cotton mitigates static and protects against flammable solvent spills.
Respiratory VBE or Particulate RespiratorInward face velocity ≥75 fpm (VBE) or NIOSH N95/P100.Primary control must be a Ventilated Balance Enclosure (VBE). Respirators serve as a secondary contingency if primary containment fails.

Operational Workflow: A Self-Validating System

Do not just follow these steps; observe the physical feedback of the chemical to validate your safety setup.

Phase 1: Pre-Weighing & Containment Setup
  • Verify Airflow: Ensure the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet (BSC) is operational. Check the magnehelic gauge to confirm an inward face velocity of at least 75-100 linear feet per minute (fpm).

  • Static Mitigation (Crucial): Place an anti-static bar or zero-ion generator inside the enclosure. Quinazoline powders are notoriously electrostatic; static discharge can cause the powder to "jump" and aerosolize, bypassing your primary containment.

  • PPE Donning: Don your FR lab coat, splash goggles, and the double-glove system.

Phase 2: Handling and Solubilization
  • Vial Acclimation: Bring the sealed vial of N,N-dibutyl-6-methylquinazolin-4-amine to room temperature inside a desiccator. Causality: Opening a cold vial causes ambient moisture condensation, which can degrade the amine or cause clumping, leading to inaccurate dosing.

  • Weighing: Using a disposable anti-static micro-spatula, transfer the desired mass onto a pre-tared weigh boat.

    • Self-Validation Check: If powder adheres aggressively to the outside of the vial or the spatula, your static levels are too high. Pause the operation immediately and re-apply the anti-static gun.

  • In-Situ Solubilization: Never transfer dry, highly potent powders across the laboratory. Add your primary solvent (e.g., anhydrous DMSO) directly to the pre-weighed powder inside the VBE. Cap the vial tightly, vortex to ensure complete dissolution, and only then remove the sealed liquid solution from the enclosure.

Workflow Visualization

G cluster_0 Primary & Secondary Containment Start Dry Powder: CID 1566035 DonPPE Don Double Gloves & Goggles Start->DonPPE VBE Transfer to Ventilated Enclosure DonPPE->VBE Weighing Anti-Static Weighing VBE->Weighing Solubilization In-Situ DMSO Solubilization Weighing->Solubilization Sealed Transfer Decon Chemical Decontamination Solubilization->Decon Disposal Hazardous Waste Incineration Decon->Disposal Solid/Liquid Waste

Operational workflow integrating engineering controls and PPE for handling unknown quinazoline derivatives.

Decontamination and Disposal Plan

Because N,N-dibutyl-6-methylquinazolin-4-amine is biologically active, standard soap and water are insufficient for cleanup.

  • Surface Decontamination: Wipe down the balance, spatulas, and enclosure surfaces with a solvent that readily dissolves the compound (e.g., 70% Isopropanol or Ethanol) to lift the residue. Follow this immediately with a 10% sodium hypochlorite (bleach) solution wipe to chemically degrade the active amine structure.

  • Waste Segregation: Place all contaminated consumables (spatulas, weigh boats, outer gloves, and cleaning wipes) into a dedicated, chemically compatible hazardous waste bag.

  • Final Disposal: Label the waste explicitly as "Toxic Organic Solid Waste - Quinazoline Derivative" and route it for high-temperature hazardous waste incineration. Do not mix this with general biological or sharps waste, as it requires thermal destruction to break the stable quinazoline ring.

References

  • Title: Dibutyl-(6-methylquinazolin-4-yl)azanium | C17H26N3+ | CID 1566035 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University Research Safety URL: [Link]

  • Title: Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL: [Link]

Sources

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